D-erythro-Sphingosine hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIHJJLAPMAISR-ZNWYJMOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of D-erythro-Sphingosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-erythro-Sphingosine, a naturally occurring sphingolipid, is a pivotal bioactive molecule that plays a crucial role in a myriad of cellular processes. Its mechanism of action is complex and multifaceted, extending beyond its well-established role as an inhibitor of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the core mechanisms through which D-erythro-Sphingosine exerts its effects, including its direct interactions with protein targets, its metabolic conversion to the signaling molecule Sphingosine-1-Phosphate (S1P), and its induction of apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development.
Core Mechanisms of Action
D-erythro-Sphingosine's biological activities are primarily attributed to three interconnected mechanisms:
-
Direct Inhibition of Protein Kinase C (PKC): D-erythro-Sphingosine is a potent inhibitor of PKC, a family of serine/threonine kinases that are central to numerous signal transduction pathways regulating cell growth, differentiation, and apoptosis.[1][2][3][4] Synthetic and commercial preparations of D-erythro-sphingosine have been shown to be equipotent in inhibiting PKC in vitro.[2] The inhibition of PKC by sphingosine (B13886) is competitive with respect to diacylglycerol (DAG) and phorbol (B1677699) esters, indicating that it interacts with the regulatory domain of the enzyme.[4] This inhibition has been demonstrated in various cell systems, including human platelets, where it blocks the phosphorylation of a 40 kD protein, a known PKC substrate.[2]
-
Induction of Apoptosis: D-erythro-Sphingosine is a pro-apoptotic molecule that can trigger programmed cell death in a variety of cancer cell lines. This effect is stereospecific, with the D-erythro isomer being the most potent. The induction of apoptosis by sphingosine is often associated with the activation of caspases and the modulation of the MAPK signaling pathway.
-
Metabolism to Sphingosine-1-Phosphate (S1P): D-erythro-Sphingosine serves as a substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate it to form S1P.[1][5][6] S1P is a critical signaling molecule with pleiotropic effects, often opposing those of sphingosine, promoting cell survival, proliferation, and migration. The balance between intracellular levels of sphingosine and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. S1P can act both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PRs).[5]
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the interactions of D-erythro-Sphingosine and its analogs with various protein targets.
| Compound/Analog | Target | Parameter | Value | Cell/System | Reference(s) |
| D,L-threo-dihydrosphingosine | Sphingosine Kinase 1 (SphK1) | Ki | ~3-6 µM | In vitro | [1] |
| D-erythro-Sphingosine | p32-kinase | EC50 | 8 µM | In vitro |
Note: Specific IC50 values for the inhibition of individual PKC isoforms (α, β, γ) by D-erythro-Sphingosine are not consistently reported in the literature and represent an area for further investigation.
Signaling Pathways
The intricate signaling network influenced by D-erythro-Sphingosine is depicted in the following diagrams.
References
- 1. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 6. Sphingosine kinase - Wikipedia [en.wikipedia.org]
The Role of D-erythro-Sphingosine in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-sphingosine is a critical bioactive lipid molecule that, along with its metabolic relatives ceramide and sphingosine-1-phosphate (S1P), plays a pivotal role in determining cell fate.[1][2] These molecules form a dynamic equilibrium often referred to as the "sphingolipid rheostat," where the relative balance between pro-death and pro-survival signals dictates whether a cell undergoes apoptosis or continues to proliferate.[2][3] Ceramide and D-erythro-sphingosine are established as pro-apoptotic messengers, acting to inhibit cell growth and promote programmed cell death.[1][2][4] Conversely, the phosphorylation of sphingosine (B13886) by sphingosine kinase (SphK) produces S1P, a potent pro-survival and mitogenic mediator.[1][2][3] This guide provides an in-depth examination of the molecular mechanisms through which D-erythro-sphingosine executes its pro-apoptotic functions, details common experimental protocols for its study, and presents quantitative data from various cell systems.
Core Signaling Pathways of D-erythro-Sphingosine-Induced Apoptosis
D-erythro-sphingosine initiates apoptosis through a multi-faceted approach, engaging several distinct but interconnected signaling pathways. The induction of apoptosis is stereospecific, with the naturally occurring D-erythro isomer being the most potent form.[5][6]
The Mitochondrial (Intrinsic) Pathway
A primary mechanism for sphingosine-induced apoptosis is the engagement of the mitochondrial pathway. This involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial outer membrane permeabilization (MOMP).[7][8]
-
Regulation of Bcl-2 Family Proteins : D-erythro-sphingosine has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9] Concurrently, it promotes the activation and translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane.[5][10]
-
Mitochondrial Perturbation : The accumulation of activated Bax at the mitochondria leads to MOMP, resulting in the release of key pro-apoptotic factors from the intermembrane space into the cytosol, including cytochrome c and Smac/Diablo.[5][11] Interestingly, in some cell lines, this release can occur without a significant loss of the inner mitochondrial membrane potential (ΔΨm).[5]
-
Apoptosome Formation and Caspase Activation : Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome and leading to the activation of the initiator caspase-9.[5] Active caspase-9 then cleaves and activates executioner caspases, primarily caspase-3, which carry out the systematic dismantling of the cell.[5][10][12]
Caspase Activation Cascade
The activation of caspases is a central event in sphingosine-mediated apoptosis.[12] D-erythro-sphingosine treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[5][10][12][13] The functional necessity of this cascade is demonstrated by the ability of pan-caspase inhibitors, as well as specific inhibitors for caspase-9 and caspase-3, to block sphingosine-induced cell death.[5][10][12] A key substrate of activated caspase-3 is poly(ADP-ribose) polymerase (PARP), and its cleavage is a widely recognized hallmark of apoptosis induced by sphingosine.[10][12]
Lysosomal Pathway
A distinct mechanism involves the lysosomotropic properties of sphingosine. As a weak base, it can accumulate within the acidic environment of lysosomes.[14][15]
-
Lysosomal Membrane Permeabilization (LMP) : At moderate concentrations, this accumulation can destabilize the lysosomal membrane, leading to LMP and the release of lysosomal proteases, such as cathepsins (e.g., Cathepsin D and B), into the cytosol.[14][15][16]
-
Upstream of Caspases : This release of lysosomal enzymes occurs upstream of mitochondrial events and caspase activation, suggesting it is an early event in the apoptotic process.[14][15] These cathepsins can then contribute to the activation of the downstream apoptotic machinery.[14][15]
Modulation of Key Protein Kinases
D-erythro-sphingosine significantly alters cellular signaling by directly or indirectly modulating the activity of several protein kinases.
-
Inhibition of Protein Kinase C (PKC) : Sphingosine is a well-characterized endogenous inhibitor of PKC, a family of kinases that typically promotes cell survival.[17][18][19] By inhibiting PKC, sphingosine can suppress pro-survival signals.[17][18]
-
Modulation of MAP Kinase (MAPK) Pathways : In some cellular contexts, sphingosine treatment leads to the activation of pro-apoptotic stress-activated protein kinases (SAPKs) like JNK and p38 MAP kinase, while simultaneously inhibiting the pro-survival ERK pathway.[6][11]
-
Inhibition of the Akt Pathway : The pro-survival kinase Akt is another target. D-erythro-sphingosine can lead to the dephosphorylation and inactivation of Akt, further tilting the cellular balance toward apoptosis.[11][20]
Signaling and Regulatory Pathways
Quantitative Data on D-erythro-Sphingosine-Induced Apoptosis
The effectiveness of D-erythro-sphingosine in inducing apoptosis varies depending on the cell type, concentration, and duration of treatment. The following table summarizes key quantitative findings from the literature.
| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Rhabdomyosarcoma (RD) | 10 µmol/L | 24 hours | Significant induction of apoptosis. | [5] |
| Rhabdomyosarcoma (RD) | 20 µmol/L | Not specified | Efficient induction of apoptosis. | [5] |
| Human Monocytes (U937) | Concentration-dependent | Not specified | Induces apoptotic cell death, DNA fragmentation, and cytochrome c release. | [11] |
| Hepatoma (Hep3B) | Not specified | Not specified | Potent induction of apoptosis. | [12] |
| Jurkat (T-cell lymphoma) | <4 µM | 6 hours | Reduced cell viability to less than 50%. | [21] |
Note: Direct IC50 values for D-erythro-sphingosine are not consistently reported across a wide range of cell lines in the provided literature.
Experimental Protocols
Investigating the role of D-erythro-sphingosine in apoptosis requires a range of established molecular and cell biology techniques.
Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[23] Propidium iodide (PI), a DNA-intercalating agent, can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[23]
Materials:
-
Adherent or suspension cells
-
D-erythro-sphingosine (and vehicle control, e.g., ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with the desired concentrations of D-erythro-sphingosine and a vehicle control for the specified time period.
-
Cell Harvesting:
-
Suspension cells: Transfer cells into a microcentrifuge tube.
-
Adherent cells: Wash the cell monolayer with PBS, then detach using a gentle cell dissociation agent (e.g., Trypsin-EDTA). Neutralize the agent with a serum-containing medium and transfer the cell suspension to a tube.[23]
-
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cells by resuspending them in cold PBS. Repeat the centrifugation and wash step.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caspase Activity Assay
Principle: This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, or -9) using a synthetic substrate that becomes fluorescent or colorimetric upon cleavage by the active enzyme.
Materials:
-
Treated cell lysates
-
Lysis buffer
-
Assay buffer
-
Fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysis: After treatment, harvest and wash cells. Lyse the cells in a suitable lysis buffer on ice.
-
Lysate Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate, add an equal amount of protein from each sample. Add assay buffer and the specific caspase substrate.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence or absorbance at appropriate intervals using a plate reader. The increase in signal is proportional to the caspase activity in the sample.
Sphingosine Kinase (SphK) Activity Assay
Principle: Measuring the activity of SphK, the enzyme that converts sphingosine to the anti-apoptotic S1P, is crucial for understanding the sphingolipid rheostat.[2] A common method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into sphingosine to form [³²P]S1P.[24]
Materials:
-
Cell or tissue lysates
-
Sphingosine substrate
-
[γ-³²P]ATP
-
Reaction buffer
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-Layer Chromatography (TLC) plates
-
Phosphor screen or scintillation counter
Procedure:
-
Enzyme Reaction: Incubate cell lysate with sphingosine and [γ-³²P]ATP in the reaction buffer for a defined period.
-
Lipid Extraction: Stop the reaction and extract the lipids using a Bligh-Dyer solvent extraction method.[24]
-
Separation: Separate the radiolabeled S1P product from the unreacted [γ-³²P]ATP and sphingosine substrate using TLC.[24]
-
Quantification: Quantify the amount of [³²P]S1P by exposing the TLC plate to a phosphor screen or by scraping the corresponding spot and using liquid scintillation counting.[24][25]
Conclusion
D-erythro-sphingosine is a potent, endogenously produced lipid second messenger that robustly induces apoptosis in a wide variety of cell types. Its mechanism of action is complex, involving the coordinated engagement of the mitochondrial pathway through modulation of Bcl-2 family proteins, direct activation of caspase cascades, permeabilization of lysosomes, and the inhibition of key pro-survival kinases like PKC and Akt. The balance between D-erythro-sphingosine and its pro-survival counterpart, S1P, serves as a critical checkpoint in the regulation of cell life and death. A thorough understanding of these pathways is essential for researchers in the fields of cell biology and oncology and holds significant promise for the development of novel therapeutic strategies that target sphingolipid metabolism to selectively eliminate cancer cells.
References
- 1. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sphingosine and ceramide signalling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine contributes to glucocorticoid-induced apoptosis of thymocytes independently of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingosine-induced apoptosis is dependent on lysosomal proteases [diva-portal.org]
- 15. Sphingosine-induced apoptosis is dependent on lysosomal proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition by sphingosine of leukemic cell killing by human monocytes activated with interleukin-2: a possible role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 20. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]
- 21. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 24. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of D-erythro-Sphingosine in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-erythro-sphingosine, a central backbone component of sphingolipids, has emerged as a critical bioactive lipid messenger involved in a myriad of cellular signaling pathways. Once relegated to a mere structural role within complex sphingolipids, it is now recognized as a key regulator of cell fate, influencing processes from proliferation and differentiation to apoptosis and cellular stress responses. This technical guide provides an in-depth exploration of the function of D-erythro-sphingosine in cell signaling. It details its direct and indirect mechanisms of action, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting sphingolipid metabolism.
Introduction: The Sphingolipid Rheostat
The cellular concentration of D-erythro-sphingosine is tightly regulated and exists in a dynamic equilibrium with its metabolic precursors and products. This balance, often referred to as the "sphingolipid rheostat," dictates cellular outcomes. D-erythro-sphingosine sits (B43327) at a critical juncture where it can be either acylated to form ceramide, a pro-apoptotic lipid, or phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to generate sphingosine-1-phosphate (S1P), a potent pro-survival and pro-proliferative molecule.[1][2] The relative levels of these sphingolipids are crucial in determining whether a cell undergoes apoptosis or continues to proliferate.[2]
This guide will delve into the multifaceted roles of D-erythro-sphingosine, focusing on its intracellular signaling functions, including the direct inhibition of protein kinase C (PKC), the mobilization of intracellular calcium, and its pivotal role in the intrinsic pathway of apoptosis.
Key Signaling Pathways Involving D-erythro-Sphingosine
D-erythro-sphingosine exerts its influence on cellular behavior through several distinct signaling pathways.
Inhibition of Protein Kinase C (PKC)
D-erythro-sphingosine is a well-established endogenous inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including proliferation, differentiation, and survival.[3][4] By competitively inhibiting the binding of diacylglycerol (DAG), a canonical activator of conventional and novel PKC isoforms, D-erythro-sphingosine effectively dampens PKC-mediated signaling cascades.[5] This inhibition has been shown to be a key mechanism through which D-erythro-sphingosine can exert its anti-proliferative and pro-apoptotic effects.
Inhibition of Protein Kinase C (PKC) by D-erythro-Sphingosine.
Intracellular Calcium Mobilization
D-erythro-sphingosine is a potent inducer of intracellular calcium ([Ca2+]) release, a fundamental signaling event that governs a vast array of cellular functions. Unlike many agonists that trigger calcium release from the endoplasmic reticulum via the IP3 receptor, D-erythro-sphingosine primarily acts on acidic calcium stores, namely lysosomes. This release is mediated by the two-pore channel 1 (TPC1) and is independent of S1P formation. The resulting increase in cytosolic calcium can then activate various downstream effectors, contributing to processes such as autophagy and apoptosis.
D-erythro-Sphingosine-Induced Lysosomal Calcium Release.
Induction of Apoptosis
One of the most profound effects of D-erythro-sphingosine is its ability to induce apoptosis, or programmed cell death. This process is critical for tissue homeostasis and the elimination of damaged or cancerous cells. D-erythro-sphingosine primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. A key initiating event is the activation and translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane.[3][4][6] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[6][7]
Intrinsic Apoptosis Pathway Induced by D-erythro-Sphingosine.
Regulation of MAP Kinase Pathways
D-erythro-sphingosine and its metabolites can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) cascades. While the effects can be cell-type specific, D-erythro-sphingosine often leads to a decrease in the activity of the pro-proliferative ERK pathway and an increase in the activity of the pro-apoptotic JNK pathway.[8] This differential regulation of MAPK signaling contributes to the overall pro-apoptotic and anti-proliferative effects of D-erythro-sphingosine.
Quantitative Data on the Effects of D-erythro-Sphingosine
The following tables summarize key quantitative data regarding the effects of D-erythro-sphingosine on various cellular processes and signaling events.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for Protein Kinase C Inhibition | 300 µM | Vascular Smooth Muscle Cells | [9] |
| EC50 for p32-kinase Activation | 8 µM | In vitro | MedChemExpress |
| D-erythro-Sphingosine Concentration | % Apoptotic Cells (Sub-G0/G1) | Cell Line | Time Point | Reference |
| 0 µM (Control) | < 5% | RD (Rhabdomyosarcoma) | 24 h | [6] |
| 5 µM | ~20% | RD (Rhabdomyosarcoma) | 24 h | [6] |
| 10 µM | ~40% | RD (Rhabdomyosarcoma) | 24 h | [6] |
| 20 µM | ~60% | RD (Rhabdomyosarcoma) | 24 h | [6] |
| 0 µM (Control) | < 5% | Rh41 (Rhabdomyosarcoma) | 24 h | [6] |
| 5 µM | ~25% | Rh41 (Rhabdomyosarcoma) | 24 h | [6] |
| 10 µM | ~50% | Rh41 (Rhabdomyosarcoma) | 24 h | [6] |
| 20 µM | ~70% | Rh41 (Rhabdomyosarcoma) | 24 h | [6] |
| Treatment | Fold Increase in Sphingosine Kinase 1 Activity | Cell Line | Reference |
| TNFα (1 ng/ml) for 10 min | 2.3 ± 0.3 | HEK293T | [10] |
| PMA (10 ng/ml) for 30 min | 2.9 ± 0.3 | HEK293T | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of D-erythro-sphingosine on PKC activity using histone phosphorylation.
Materials:
-
Purified Protein Kinase C
-
D-erythro-sphingosine
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Phosphatidylserine (PS)
-
Diacylglycerol (DAG)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Stop Solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a lipid mixture of PS and DAG in chloroform, evaporate the solvent under nitrogen, and resuspend in assay buffer by sonication to form lipid vesicles.
-
Prepare serial dilutions of D-erythro-sphingosine in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC, and varying concentrations of D-erythro-sphingosine or vehicle control.
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
Initiate the kinase reaction by adding Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction for 10-15 minutes at 30°C.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PKC inhibition for each D-erythro-sphingosine concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the D-erythro-sphingosine concentration.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with D-erythro-sphingosine
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)
-
Fluorescently labeled anti-BrdU antibody (if using Br-dUTP)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips and treat with various concentrations of D-erythro-sphingosine for the desired time. Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.
-
Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells by incubating with the permeabilization solution for 5-15 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C.
-
If using an indirect method (e.g., Br-dUTP), wash the cells and incubate with the fluorescently labeled antibody according to the manufacturer's instructions.
-
Wash the cells to remove unincorporated nucleotides and antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from D-erythro-sphingosine-treated cells
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Microplate reader
Procedure:
-
Treat cells with D-erythro-sphingosine to induce apoptosis.
-
Lyse the cells and collect the protein extract. Determine the protein concentration.
-
In a 96-well plate, add a defined amount of protein lysate from each sample.
-
Add the caspase-3 substrate Ac-DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.
-
Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Conclusion
D-erythro-sphingosine is a pleiotropic signaling molecule that plays a central role in the regulation of cell fate. Its ability to inhibit pro-proliferative kinases like PKC, mobilize intracellular calcium, and potently induce the intrinsic pathway of apoptosis underscores its significance in cellular homeostasis. The intricate balance between D-erythro-sphingosine and its phosphorylated metabolite, S1P, forms a critical rheostat that determines cellular outcomes. A thorough understanding of the signaling pathways governed by D-erythro-sphingosine is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and inflammatory disorders. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of sphingolipid signaling and harnessing its therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation by sphingosine 1-phosphate of Bax and Bad activities during apoptosis in a MEK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. Identification of sphingosine 1-phosphate level and MAPK/ERK signaling in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of D-erythro-Sphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a class of lipids integral to the structure and function of eukaryotic cell membranes. Beyond its structural role, D-erythro-sphingosine and its metabolites are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The biological activity of sphingosine (B13886) is exquisitely dependent on its stereochemistry. This technical guide provides an in-depth exploration of the stereochemical intricacies of D-erythro-sphingosine, offering valuable insights for researchers in sphingolipid biology and professionals in drug development.
The Stereochemistry of Sphingosine
Sphingosine possesses two chiral centers (at C2 and C3) and a double bond (at C4), giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring and most biologically significant isomer is D-erythro-sphingosine, with the IUPAC name (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol.[1][2][3] The "D" designation refers to the configuration at C2, which is derived from D-serine in its biosynthesis. The "erythro" configuration describes the relative stereochemistry of the amino group at C2 and the hydroxyl group at C3 being on opposite sides in a Fischer projection. The trans (E) configuration of the double bond at C4 is also a critical structural feature.[3]
The precise stereochemical arrangement of D-erythro-sphingosine is paramount for its recognition by enzymes and receptors, and consequently for its biological function. Stereoisomers of D-erythro-sphingosine often exhibit different or even opposing biological activities.[4][5]
Physicochemical and Spectroscopic Data
The distinct stereochemistry of sphingosine isomers leads to differences in their physical and spectroscopic properties. While comprehensive experimental data for all four isomers is not always readily available in a single source, the following tables summarize key physicochemical and spectroscopic data for D-erythro-sphingosine.
Table 1: Physicochemical Properties of D-erythro-Sphingosine
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₇NO₂ | [6] |
| Molecular Weight | 299.5 g/mol | [3] |
| Melting Point | 67 - 81 °C | [3] |
| logP | 4.78 (Calculated) | [6] |
| Topological Polar Surface Area | 66.48 Ų (Calculated) | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Table 2: Spectroscopic Data for D-erythro-Sphingosine
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR (600 MHz, CD₃OD) | δ 5.75-5.71 (m, 1H, H-5), 5.51-5.47 (m, 1H, H-4), 3.97-3.95 (m, 1H, H-3), 3.68-3.65 (m, 1H, H-1a), 3.50-3.47 (m, 1H, H-1b), 2.76-2.73 (m, 1H, H-2), 2.10-2.06 (m, 2H, H-6), 1.43-1.28 (m, 20H, methylene (B1212753) chain), 0.91-0.88 (t, 3H, H-18) | [3] |
| ¹³C NMR (CD₃OD) | δ 135.12 (C-5), 130.80 (C-4), 75.04 (C-3), 64.41 (C-1), 57.94 (C-2), 33.37 (C-6), 32.87, 30.71, 30.34, 30.24, 23.57 (methylene chain), 14.28 (C-18) | [3][7] |
| Infrared (IR) | Characteristic absorptions around 1670 cm⁻¹ (C=C stretch) | [8] |
| Vibrational Circular Dichroism (VCD) | Distinctive VCD patterns for each stereoisomer, allowing for their discrimination. | [1][8] |
Experimental Protocols
Synthesis of D-erythro-Sphingosine from L-Serine
A common and stereospecific method for the synthesis of D-erythro-sphingosine starts from the readily available chiral precursor, L-serine. While numerous variations exist, a general synthetic strategy is outlined below.
Principle: The synthesis leverages the inherent chirality of L-serine to establish the correct stereochemistry at the C2 and C3 positions of the sphingosine backbone.
General Procedure:
-
Protection of L-Serine: The amino and carboxyl groups of L-serine are protected to prevent unwanted side reactions. A common protection scheme involves the formation of N-Boc-L-serine methyl ester.
-
Formation of an Aldehyde: The protected serine derivative is converted to the corresponding aldehyde (a protected L-serinal derivative).
-
Chain Elongation and Stereocontrol: The aldehyde undergoes a reaction with a suitable organometallic reagent containing the long alkyl chain of sphingosine. This step is crucial for establishing the correct stereochemistry at C3. A variety of methods, including the use of Grignard reagents or Horner-Wadsworth-Emmons reactions, can be employed.[9]
-
Reduction and Deprotection: Subsequent reduction of a ketone intermediate and removal of the protecting groups yield D-erythro-sphingosine.[9]
A concise synthesis has been reported achieving a 71% overall yield over 6 steps from N-Boc-L-serine.[9]
Stereochemical Analysis by Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for the stereochemical analysis of chiral molecules in solution.[10][11] It measures the differential absorption of left and right circularly polarized infrared light. Each stereoisomer of sphingosine exhibits a unique VCD spectrum, which can be used for its unambiguous identification and differentiation.[1][8]
Experimental Workflow for VCD Analysis:
-
Sample Preparation: The sphingosine isomer is dissolved in a suitable solvent, often a deuterated one like CD₃OD, to minimize solvent interference in the IR region of interest.[8]
-
Derivatization (Optional): To enhance solubility in VCD-friendly nonpolar solvents and to rigidify the structure for more intense VCD signals, sphingosine can be derivatized.[1][8]
-
VCD Measurement: The VCD and IR spectra of the sample are recorded using a VCD spectrometer.
-
Spectral Analysis: The obtained VCD spectrum is compared with the spectra of known sphingosine standards or with theoretically calculated spectra to determine the absolute configuration of the analyte. The C=C stretch region around 1670 cm⁻¹ is a particularly useful marker for discriminating between stereoisomers.[8]
Signaling Pathways and Logical Relationships
D-erythro-sphingosine is a central hub in sphingolipid metabolism. It can be converted to other bioactive sphingolipids, most notably sphingosine-1-phosphate (S1P), through the action of sphingosine kinases. S1P is a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs), influencing a wide range of cellular responses.
Sphingolipid Metabolism Pathway
The following diagram illustrates the central role of D-erythro-sphingosine in the sphingolipid metabolic pathway.
Caption: Central role of D-erythro-sphingosine in sphingolipid metabolism.
Experimental Workflow: Stereochemical Analysis
The logical flow for determining the stereochemistry of a sphingosine sample is depicted below.
Caption: Workflow for stereochemical analysis of sphingosine using VCD.
Conclusion
A thorough understanding of the stereochemistry of D-erythro-sphingosine is fundamental for researchers and professionals working in the field of sphingolipid biology and drug development. The precise spatial arrangement of its functional groups dictates its biological activity and its role in complex signaling networks. This guide has provided a comprehensive overview of the key stereochemical aspects, physicochemical properties, and analytical methodologies related to D-erythro-sphingosine. The provided diagrams of the sphingolipid metabolism pathway and a typical experimental workflow for stereochemical analysis serve as valuable tools for visualizing these complex relationships. As our understanding of the nuanced roles of different sphingolipid stereoisomers continues to grow, this foundational knowledge will be crucial for the development of novel therapeutic strategies targeting sphingolipid-mediated pathways.
References
- 1. researchmap.jp [researchmap.jp]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Sphingolipid bases. A revisitation of the O-methyl derivatives of sphingosine. Isolation and characterization of diacetate derivatives, with revised 13C nuclear magnetic resonance assignments for D-erythro-sphingosine. [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. A Concise and Scalable Synthesis of High Enantiopurity (−)-D-erythro-Sphingosine Using Peptidyl Thiol Ester-Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
The Pivotal Role of D-erythro-Sphingosine in the Regulation of Membrane Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-erythro-sphingosine, a bioactive sphingolipid, has emerged as a critical modulator of membrane protein function, playing a significant role in a myriad of cellular signaling pathways. This technical guide provides an in-depth exploration of the mechanisms by which D-erythro-sphingosine regulates key membrane proteins, including protein kinases, ion channels, and receptors. We present a comprehensive overview of its direct and indirect effects, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades. This document aims to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, facilitating a deeper understanding of sphingolipid-mediated cellular regulation and highlighting potential therapeutic avenues.
Introduction to D-erythro-Sphingosine
D-erythro-sphingosine is a long-chain amino alcohol that serves as a fundamental backbone for all sphingolipids, a class of lipids integral to the structure and function of cellular membranes. Beyond its structural role, D-erythro-sphingosine and its metabolites, such as sphingosine-1-phosphate (S1P), are potent signaling molecules that influence a wide range of cellular processes, including proliferation, apoptosis, and cell migration. This guide focuses specifically on the direct regulatory actions of D-erythro-sphingosine on membrane-embedded proteins, a critical aspect of its signaling repertoire.
Mechanisms of Membrane Protein Regulation
D-erythro-sphingosine exerts its regulatory effects on membrane proteins through several distinct mechanisms:
-
Direct Binding and Allosteric Modulation: D-erythro-sphingosine can directly interact with specific domains of membrane proteins, inducing conformational changes that alter their activity. This allosteric regulation can either inhibit or activate the target protein.
-
Alteration of the Membrane Environment: As an amphiphilic molecule, D-erythro-sphingosine can intercalate into the lipid bilayer, modifying the physical properties of the membrane, such as fluidity and curvature. These changes in the local lipid environment can, in turn, influence the conformation and function of embedded proteins.
-
Competition with Other Signaling Molecules: D-erythro-sphingosine can compete with other lipid second messengers, such as diacylglycerol (DAG), for binding to regulatory domains on proteins, thereby modulating their activation state.
Key Membrane Protein Targets of D-erythro-Sphingosine
Protein Kinase C (PKC)
D-erythro-sphingosine is a well-established and potent inhibitor of the conventional and novel isoforms of Protein Kinase C (PKC)[1][2][3][4][5][6]. PKC enzymes are critical regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. D-erythro-sphingosine exerts its inhibitory effect by competing with the second messenger diacylglycerol (DAG) for binding to the C1 domain of PKC, thereby preventing its activation[3]. Synthetic D-erythro-sphingosine and its derivatives have been shown to be equipotent in inhibiting PKC in vitro[2].
Ion Channels
D-erythro-sphingosine has been shown to modulate the activity of several types of ion channels, influencing cellular excitability and signaling.
-
TRPM3 Channels: D-erythro-sphingosine is a known activator of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a non-selective cation channel[1][7]. This activation is direct and does not involve PKC inhibition or conversion to S1P[7].
-
Calcium Channels: D-erythro-sphingosine can influence intracellular calcium levels by triggering calcium release from acidic stores, such as lysosomes, in a manner dependent on the two-pore channel 1 (TPC1)[8][9]. It can also prevent the binding of Ca2+ to negatively charged phospholipids (B1166683) in the membrane through electrostatic neutralization[10].
-
Potassium Channels: The activity of voltage-gated potassium channels, such as Kv1.3, can be modulated by the lipid environment of the membrane. While direct quantitative data for D-erythro-sphingosine's effect on Kv1.3 is still emerging, the known influence of related sphingolipids like ceramide on these channels suggests a potential regulatory role[11].
Receptor Proteins
D-erythro-sphingosine can directly interact with and modulate the function of certain G protein-coupled receptors (GPCRs) and other membrane receptors. For instance, it has been shown to inhibit the binding of thyrotropin-releasing hormone (TRH) to its receptor by decreasing the receptor's affinity for its ligand, a mechanism that does not involve G-protein uncoupling.
Quantitative Data on D-erythro-Sphingosine-Protein Interactions
The following tables summarize the available quantitative data on the interaction of D-erythro-sphingosine and its derivatives with various membrane proteins.
| Compound | Target Protein | Effect | Potency | Reference |
| D-erythro-Sphingosine | p32-kinase | Activation | EC50 = 8 µM | [12][13] |
| D-erythro-Sphingosine | TRPM3 Channel | Activation | EC50 = 12 µM | [1] |
| N,N-Dimethyl-D-erythro-Sphingosine | Protein Kinase C (PKC) | Inhibition | IC50 = 12 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of D-erythro-sphingosine in membrane protein regulation.
Mixed Micellar Assay for Protein Kinase C (PKC) Activity
This assay is used to determine the inhibitory effect of D-erythro-sphingosine on PKC activity in a controlled in vitro system.
Materials:
-
Purified PKC enzyme
-
D-erythro-sphingosine
-
Diacylglycerol (DAG)
-
Triton X-100
-
ATP, [γ-³²P]ATP
-
Histone H1 (as substrate)
-
Tris-HCl buffer, pH 7.5
-
MgCl₂, CaCl₂
-
EGTA
-
Dithiothreitol (DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Mixed Micelles:
-
In a glass tube, combine phosphatidylserine and diacylglycerol in chloroform.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid film in Tris-HCl buffer containing Triton X-100 to form mixed micelles. Sonicate briefly to ensure homogeneity.
-
For inhibitor studies, include D-erythro-sphingosine in the initial lipid mixture.
-
-
Kinase Reaction:
-
In a reaction tube, combine the mixed micelles, purified PKC enzyme, and Histone H1 in the reaction buffer (Tris-HCl, MgCl₂, CaCl₂, DTT).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding ATP and [γ-³²P]ATP.
-
Incubate at 30°C for 10 minutes.
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.
-
Immediately immerse the paper in a large volume of 75 mM phosphoric acid to stop the reaction.
-
Wash the papers three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone (B3395972) and let the papers air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC in the presence and absence of D-erythro-sphingosine.
-
Determine the IC50 value by performing the assay with a range of D-erythro-sphingosine concentrations.
-
Whole-Cell Patch-Clamp Recording for Ion Channel Modulation
This electrophysiological technique allows for the measurement of ion channel currents in whole cells, enabling the study of modulation by D-erythro-sphingosine.
Materials:
-
Cell line expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Pipette puller and fire-polisher
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2)
-
D-erythro-sphingosine stock solution in a suitable solvent (e.g., DMSO or ethanol)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with the filtered intracellular solution.
-
-
Establishing a Whole-Cell Configuration:
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Recording and Drug Application:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit ion channel currents.
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of D-erythro-sphingosine.
-
Record currents in the presence of the compound.
-
Wash out the compound with the control extracellular solution to observe reversibility.
-
-
Data Analysis:
-
Analyze the current-voltage relationships, activation and inactivation kinetics, and other channel properties before, during, and after the application of D-erythro-sphingosine.
-
Photoaffinity Labeling for Identifying Protein Interactions
This technique utilizes a photoactivatable and clickable analog of sphingosine (B13886) (e.g., pacSph) to identify direct binding partners in a cellular context[14].
Materials:
-
Photoactivatable and clickable sphingosine analog (pacSph)
-
Cell line of interest
-
UV lamp (e.g., 365 nm)
-
Lysis buffer
-
Biotin-azide or fluorescent-azide for click chemistry
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Streptavidin beads (for biotin-azide)
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Procedure:
-
Metabolic Labeling:
-
Incubate cells with the pacSph analog for a specified period to allow for its incorporation into cellular membranes and metabolic pathways.
-
-
Photo-crosslinking:
-
Wash the cells to remove excess probe.
-
Irradiate the cells with UV light to activate the photoreactive group on pacSph, leading to covalent crosslinking with nearby proteins.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells to solubilize the proteins.
-
Perform a click chemistry reaction by adding the azide-tagged reporter molecule (biotin-azide or fluorescent-azide), the copper(I) catalyst, and a ligand to the cell lysate. This will attach the reporter tag to the alkyne group on the crosslinked pacSph.
-
-
Enrichment and Detection:
-
For biotin-tagged proteins: Enrich the biotinylated protein complexes using streptavidin beads. Elute the bound proteins and analyze them by SDS-PAGE followed by Western blotting with an antibody against a candidate protein or by mass spectrometry for proteome-wide identification.
-
For fluorescently-tagged proteins: Visualize the labeled proteins directly by in-gel fluorescence imaging.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involving D-erythro-sphingosine's regulation of membrane proteins.
References
- 1. D-erythro-Sphingosine | PKC inhibitor | Hello Bio [hellobio.com]
- 2. D-erythro-Sphingosine and Pregnenolonesulphate activate TRPM3 channels synergistically in INS- 1E cells | Bangladesh Journal of Medical Science [banglajol.info]
- 3. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the melastatin-related cation channel TRPM3 by D-erythro-sphingosine [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. escholarship.org [escholarship.org]
- 11. Ceramide inhibits the potassium channel Kv1.3 by the formation of membrane platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of D-erythro-Sphingosine Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-erythro-Sphingosine is a critical bioactive lipid that functions as a potent and selective inhibitor of protein kinase C (PKC). Its hydrochloride salt is often used in research to enhance solubility and stability. Proper preparation of stock solutions is crucial for obtaining reproducible and accurate experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of D-erythro-Sphingosine hydrochloride stock solutions for in vitro studies. D-erythro-Sphingosine has been shown to be a cell-permeable, reversible inhibitor of PKC and can induce apoptosis in cell lines such as human leukemia HL-60 cells. It is essential to note that this compound is intended for research use only and not for human or veterinary applications[1][2].
Physicochemical and Solubility Data
The following table summarizes the key quantitative data for D-erythro-Sphingosine and its hydrochloride salt. Solubility data for the free base is provided as a reference for solvent selection.
| Property | Value | Reference(s) |
| Compound Name | This compound | [3][4] |
| Synonyms | D-sphingosine HCl | [4] |
| Molecular Formula | C₁₈H₃₈ClNO₂ | [4] |
| Molecular Weight | 335.95 g/mol | [4] |
| Appearance | Solid | [1] |
| Storage (Solid) | -20°C | [1][5] |
| Stability (Solid) | ≥ 4 years at -20°C | [1][2] |
| Solubility (Free Base) | DMSO: ~1-10 mg/mLEthanol: Miscible, up to 25 mg/mLDMF: ~10 mg/mLMethanol: ~1 mg/mLChloroform: ~1 mg/mL | [1][6] |
| Stock Solution Storage | -20°C under an inert atmosphere | |
| Stock Solution Stability | Up to 6 months at -20°C with proper storage |
Experimental Protocol: Stock Solution Preparation
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound.
3.1. Materials and Equipment
-
This compound (solid form)
-
Anhydrous/ACS grade Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (200 proof)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials or polypropylene (B1209903) cryovials with tight-sealing caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Safety Precautions
-
This compound should be handled as a potentially hazardous substance.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information[3][5].
3.3. Preparation Procedure
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO or Ethanol) to the vial containing the compound. For a 10 mM solution with 3.36 mg of the compound, add 1 mL of solvent.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid in the dissolution of sphingolipids, particularly if using DMSO.
-
Inert Gas Purging: To enhance stability and prevent oxidation, gently purge the headspace of the vial with an inert gas like nitrogen or argon for 15-30 seconds[1]. This step is crucial for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -20°C in the dark. Properly prepared and stored stock solutions are stable for up to 6 months.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the role of sphingosine (B13886) in cellular signaling and the experimental workflow for stock solution preparation.
Caption: D-erythro-Sphingosine's role in inhibiting PKC and its relationship with ceramide and S1P.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: D-erythro-Sphingosine in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Sphingosine is a fundamental long-chain amino alcohol that serves as the structural backbone for all sphingolipids, a complex class of lipids with critical roles in membrane structure and cellular signaling.[1][2][3] In the field of lipidomics, D-erythro-sphingosine and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are intensely studied for their involvement in a multitude of cellular processes, including proliferation, cell cycle arrest, apoptosis, and inflammation.[4][5][6] Dysregulation of sphingolipid metabolism is linked to numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making these molecules significant targets for drug development.[4][7]
These application notes provide an overview of the key applications of D-erythro-sphingosine in lipidomics research, detailed experimental protocols for its analysis, and its role in critical signaling pathways.
D-erythro-Sphingosine in Cellular Signaling
Sphingolipids are not merely structural components of the cell membrane; they are pivotal signaling molecules. The balance between pro-apoptotic D-erythro-sphingosine and its precursor ceramide, versus the pro-survival metabolite sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[5][8]
The Sphingolipid Metabolism Hub
D-erythro-Sphingosine is centrally positioned in sphingolipid metabolism. It can be generated from the breakdown of ceramide by ceramidase or through the salvage pathway which recycles sphingosine (B13886) for ceramide generation.[3][9] Conversely, it is phosphorylated by sphingosine kinases (SK1 and SK2) to form S1P, a potent signaling molecule that can act intracellularly or be secreted to activate G-protein-coupled receptors on the cell surface.[9][10]
Role in Apoptosis
D-erythro-Sphingosine is a potent inducer of apoptosis in various cancer cell lines.[11][12] Its pro-apoptotic effects are often mediated through the inhibition of pro-survival pathways and the activation of caspase cascades. Exogenously added sphingosine can trigger cell death by down-regulating anti-apoptotic proteins like Bcl-2 and activating caspases-3 and -9.[12] The stereochemistry of sphingosine is critical for its activity, with the D-erythro isomer being the most potent in inducing apoptosis compared to other stereoisomers.[11]
Application as an Internal Standard in Lipidomics
Accurate quantification of lipids by mass spectrometry (MS) is a significant challenge due to variations in extraction efficiency and instrument response. The gold standard for quantitative lipidomics is the use of stable isotope-labeled internal standards.[4] D-erythro-Sphingosine, often deuterated (e.g., d7-S1P) or with an odd-chain length base, serves as an ideal internal standard for the analysis of sphingoid bases and other sphingolipids.[13][14] These standards have nearly identical physicochemical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis, which allows for precise normalization and quantification.[4][13]
Quantitative Data: D-erythro-Sphingosine in Experimental Settings
The following tables summarize typical concentrations used in research and analysis.
Table 1: Example Concentrations for In Vitro Studies
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| D-erythro-Sphingosine | Rhabdomyosarcoma Cells | 10 µM | Induction of apoptosis; activation of caspase-3 and -9 | [12] |
| D-erythro-Sphingosine | Various Solid Tumor Cells | Not Specified | Strongest inducer of apoptosis and MAPK inhibition among stereoisomers | [11] |
Table 2: Concentrations for LC-MS/MS Calibration
| Analyte | Internal Standard | Calibration Range | Matrix | Reference |
| Sphingosine-1-Phosphate (S1P) | d7-S1P (30 nM) | 0.05 - 2.0 µM | 4% Bovine Serum Albumin (BSA) | [15] |
| Ceramides | Cer(d18:1/17:0) | 1 - 500 nM | Methanol (B129727) | [16] |
Experimental Protocols
The following are generalized protocols for the extraction and analysis of sphingolipids from biological samples, where D-erythro-sphingosine or its analogs are frequently used as internal standards.
Protocol 1: Sphingolipid Extraction from Cultured Cells
This protocol is adapted for the extraction of sphingolipids from cells grown in culture, such as in a 6-well plate.[4]
Materials:
-
Cultured cells (approx. 1 x 10⁶ cells)[17]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (LC-MS grade)
-
Internal Standard Mixture (containing known concentration of labeled D-erythro-sphingosine) in methanol
-
Chloroform (B151607) (LC-MS grade)
-
Deionized water
-
Cell scraper
-
Centrifuge (capable of >3000 x g at 4°C)
-
Nitrogen evaporator
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS per well.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.[4]
-
Scrape the cells from the well surface and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Add 250 µL of chloroform and vortex vigorously for 1 minute.
-
Add 200 µL of deionized water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.[4]
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[4]
Protocol 2: Sphingolipid Extraction from Plasma
This protocol describes a common method for extracting sphingolipids from plasma samples.[4][18]
Materials:
-
Plasma sample
-
Internal Standard Mixture in methanol
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Centrifuge (capable of 16,000 x g at 4°C)
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[4]
-
Add 10 µL of the internal standard mixture. Vortex briefly.
-
Add 500 µL of methanol to precipitate proteins and vortex for 30 seconds.[4]
-
Add 250 µL of chloroform and vortex for 30 seconds.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[4]
General Lipidomics Workflow & LC-MS/MS Analysis
The analysis of sphingolipids is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of isomeric and isobaric species and provides sensitive and specific quantification.[19]
Table 3: Example LC-MS/MS Parameters for Sphingolipid Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | Reverse-phase C18 or C8 (e.g., Acquity BEH 1.7 µm, 2.1 x 100 mm) | [17][18] |
| Mobile Phase A | Water with 0.1-0.2% formic acid and 2-10 mM ammonium formate | [4][18] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1-0.2% formic acid and 1 mM ammonium formate | [4][18] |
| Flow Rate | 0.3 - 1.0 mL/min | [17][18] |
| Column Temperature | 30 - 35°C | [18] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [19] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [18] |
| Capillary Voltage | 5.5 kV | [18] |
| Source Temperature | 300 - 500°C | [18] |
Conclusion
D-erythro-Sphingosine is a cornerstone molecule in lipidomics research. Its fundamental role as a bioactive lipid involved in critical cell fate decisions makes it a key target of investigation in numerous disease contexts, particularly in cancer and inflammatory disorders. Furthermore, its use as an internal standard is indispensable for the accurate and precise quantification of sphingolipids, underpinning the reliability of modern lipidomics studies. The protocols and data presented here provide a framework for researchers to effectively utilize D-erythro-sphingosine in their experimental designs.
References
- 1. Sphingosine Base Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. lipotype.com [lipotype.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. benchchem.com [benchchem.com]
- 5. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance | MDPI [mdpi.com]
- 9. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. researchmap.jp [researchmap.jp]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. lipidmaps.org [lipidmaps.org]
- 18. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing D-erythro-Sphingosine as a Platelet Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Sphingosine is a naturally occurring sphingolipid that has been identified as a potent inhibitor of platelet aggregation. Its primary mechanism of action involves the direct inhibition of Protein Kinase C (PKC), a key enzyme in the signal transduction pathways leading to platelet activation.[1][2] Understanding the role of sphingosine (B13886) and its derivatives in platelet function is crucial for the development of novel anti-thrombotic therapies. These application notes provide detailed protocols for utilizing D-erythro-Sphingosine as an inhibitor in platelet aggregation studies, methods for preparing the compound, and an overview of the associated signaling pathways.
Data Presentation
The inhibitory effect of D-erythro-Sphingosine on platelet function is dose-dependent. The following table summarizes quantitative data on its efficacy.
| Parameter | Agonist | Concentration of D-erythro-Sphingosine | Observed Effect | Reference |
| 40-kDa Protein Phosphorylation | Thrombin | 10 µM | Partial Inhibition | [3] |
| 40-kDa Protein Phosphorylation | Thrombin | 25 µM | Complete Inhibition | [3] |
| Platelet Aggregation & Secretion | γ-thrombin (8 nM) | Not specified, but equipotent to commercial sphingosine | Inhibition | [1] |
| Phorbol Dibutyrate (PDBu) Binding | - | Similar concentrations to phosphorylation inhibition | Inhibition | [3] |
Note: The effectiveness of sphingosine is highly dependent on the ratio of the inhibitor to the total number of platelets.[4]
Signaling Pathways
D-erythro-Sphingosine exerts its inhibitory effect on platelet aggregation primarily by targeting Protein Kinase C (PKC). The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
Preparation of D-erythro-Sphingosine Stock Solution
High-purity, synthetic D-erythro-Sphingosine should be used for all experiments to ensure reproducibility.[5][6][7][8]
-
Reagents and Materials:
-
D-erythro-Sphingosine (powder)
-
Ethanol, absolute
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of D-erythro-Sphingosine in absolute ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Platelet Preparation for Aggregation Assays
Platelet-rich plasma (PRP) is typically used for light transmission aggregometry.[9]
-
Reagents and Materials:
-
Human whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Vacutainer tubes
-
Centrifuge
-
-
Procedure:
-
Collect whole blood into vacutainer tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.
-
Light Transmission Aggregometry (LTA) Protocol
LTA is the gold standard for measuring platelet aggregation.[10][11][12][13][14]
-
Reagents and Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
D-erythro-Sphingosine stock solution
-
Platelet agonist (e.g., Thrombin, ADP, Collagen)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
-
Procedure:
-
Set up the aggregometer and allow it to warm to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette PRP into aggregometer cuvettes containing a stir bar.
-
Add the desired final concentration of D-erythro-Sphingosine (e.g., 10-50 µM) or vehicle control (ethanol, ensuring the final concentration does not affect platelet function) to the PRP.
-
Incubate the PRP with D-erythro-Sphingosine for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., thrombin at a final concentration of 8 nM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine the percentage of inhibition.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of D-erythro-Sphingosine on platelet aggregation.
Control Experiments
To ensure the validity of the results, the following controls should be included:
-
Vehicle Control: Treat platelets with the same volume of the solvent used to dissolve D-erythro-Sphingosine (e.g., ethanol) to account for any solvent effects.
-
Positive Control: A known platelet aggregation inhibitor can be used to confirm the assay is working correctly.
-
Agonist-only Control: Measure platelet aggregation in the presence of the agonist alone to establish the baseline aggregation response.
Troubleshooting
-
Low or no inhibition:
-
Verify the purity and concentration of the D-erythro-Sphingosine stock solution.
-
Increase the pre-incubation time with D-erythro-Sphingosine.
-
Adjust the ratio of D-erythro-Sphingosine to platelet count, as a higher platelet concentration may require a higher inhibitor concentration.[4]
-
-
Inconsistent results:
-
Ensure consistent timing for all steps of the protocol.
-
Use fresh PRP for each experiment, as platelet reactivity can decline over time.
-
Minimize platelet activation during preparation by avoiding vigorous pipetting and adhering to the specified centrifugation parameters.
-
By following these detailed application notes and protocols, researchers can effectively utilize D-erythro-Sphingosine as a tool to investigate the intricate signaling pathways involved in platelet aggregation and explore its potential as a therapeutic agent.
References
- 1. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine inhibition of agonist-dependent secretion and activation of human platelets implies that protein kinase C is a necessary and common event of the signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com:443 [scispace.com:443]
- 8. researchgate.net [researchgate.net]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plateletservices.com [plateletservices.com]
- 11. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. journals.viamedica.pl [journals.viamedica.pl]
Application Notes and Protocols: D-erythro-Sphingosine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, applications, and protocols for the use of D-erythro-Sphingosine hydrochloride. This bioactive sphingolipid is a key modulator of various cellular signaling pathways and a valuable tool in cell biology and drug discovery.
Solubility Data
This compound's solubility can vary slightly between suppliers. The following table summarizes solubility data for D-erythro-Sphingosine and related compounds in DMSO and ethanol. It is always recommended to perform a small-scale solubility test before preparing large stock solutions.
| Compound | Solvent | Solubility |
| D-erythro-Sphingosine | DMSO | 1 mg/ml[1], 10 mg/mL |
| Ethanol | Miscible[1][2] | |
| D-erythro-Sphingosine (unspecified form) | DMSO | Soluble[3] |
| Ethanol | Soluble[3][4] | |
| D-erythro-Sphingosine-d7 | DMSO | 2 mg/ml[5] |
| Ethanol | Miscible[5] | |
| N,N-dimethyl Sphingosine (B13886) (d17:1) | DMSO | Approx. 2 mg/ml[6] |
| Sphinganine (d18:0) | DMSO | Approx. 2 mg/ml[7] |
| Ethanol | Miscible[7] |
Biological Activity and Applications
D-erythro-Sphingosine is a naturally occurring sphingolipid that plays a crucial role in cell regulation. Its hydrochloride salt is often used in research due to its improved stability and solubility in aqueous solutions.
Key Applications:
-
Protein Kinase C (PKC) Inhibition: D-erythro-Sphingosine is a potent inhibitor of Protein Kinase C (PKC), a family of enzymes critical in various signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[8][9] The inhibition is competitive with respect to diacylglycerol and phorbol (B1677699) esters.
-
Apoptosis Induction: It has been demonstrated that D-erythro-Sphingosine can induce apoptosis in various cell lines, including human leukemia HL-60 cells.[4] This makes it a valuable tool for studying programmed cell death.
-
Signal Transduction Research: As a key metabolite in the sphingolipid pathway, it is used to investigate the roles of sphingolipids in cell signaling.[1] It can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another potent signaling molecule.[1]
-
Antitumor Promoter Activities: D-erythro-Sphingosine exhibits antitumor promoter activities in several mammalian cell types.[9]
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare concentrated stock solutions of this compound in an appropriate solvent. These can then be diluted to the final working concentration in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution in DMSO , dissolve approximately 3.4 mg of this compound (MW: 335.95 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) may aid in dissolution.
-
Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
Cell Treatment Protocol for Apoptosis Induction
This protocol provides a general guideline for treating cultured cells with this compound to study its effects on apoptosis.
Materials:
-
Adherent or suspension cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM). Also, prepare a vehicle control with the same concentration of DMSO as the highest treatment concentration.
-
Cell Treatment:
-
For adherent cells, carefully remove the existing culture medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
For suspension cells, add the appropriate volume of the concentrated working solution directly to the culture.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and collect the cells by centrifugation.
-
-
Apoptosis Analysis: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to quantify apoptosis.
Visualizations
Caption: D-erythro-Sphingosine's role in the PKC signaling pathway.
Caption: General experimental workflow for cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. L-erythro Sphingosine (d18:1) | CAS 6036-75-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. D-erythro-Sphingosine, N,N-Dimethyl- A cell-permeable and reversible inhibitor of protein kinase C (PKC; IC50 = 12 µM) and stimulates Src kinase activity. | 119567-63-4 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Probing Protein Kinase C Activity with Sphingosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating a myriad of cellular processes including proliferation, differentiation, and apoptosis. The activity of PKC is tightly regulated, and its dysregulation is implicated in various diseases, most notably cancer. Sphingosine (B13886), a naturally occurring sphingolipid, has been identified as a potent endogenous inhibitor of PKC. This property makes it a valuable pharmacological tool for researchers to probe the activity and functional roles of PKC in both in vitro and in cell-based systems. These application notes provide a comprehensive overview of the use of sphingosine as a PKC inhibitor, including its mechanism of action, protocols for its use in activity assays, and relevant quantitative data.
Sphingosine and its derivatives act as competitive inhibitors of the diacylglycerol (DAG) binding site in the C1 domain of conventional and novel PKC isoforms.[1] By preventing the binding of DAG, sphingosine effectively blocks the activation of PKC. The positively charged nature of sphingosine is thought to contribute to its inhibitory effect by neutralizing the negatively charged phospholipids (B1166683) in the cell membrane, thereby preventing the stable association of PKC and its substrates with the membrane.[2]
Quantitative Data: Sphingosine Inhibition of Protein Kinase C
The inhibitory potency of sphingosine on PKC activity can vary depending on the experimental conditions, including the PKC isoform, substrate concentration, and the lipid composition of the assay system. The following table summarizes key quantitative data on the inhibition of PKC by sphingosine.
| Parameter | Value | Cell/System Type | Comments | Reference |
| IC50 | ~300 µM | Extracted from Vascular Smooth Muscle Cells | Measured by histone III-S phosphorylation. | [3] |
| Inhibition | 50% | In vitro vesicle and mixed micellar assays | Synthetic D-erythro-sphingosine and commercial sphingosine showed comparable potency. | [4] |
| Reversal of PMA effect | Complete at 10 µM | Neonatal Vascular Smooth Muscle Cells | Sphingosine reversed the PMA-induced block of DNA synthesis. | [3] |
| Inhibition of Lipogenesis | 65% reduction at 50 µM | Rat Adipocytes | Sphingosine inhibited hGH-stimulated lipogenesis. | [5] |
| [3H]Phorbol Dibutyrate Binding | Blocked at >5 µM | Intact Vascular Smooth Muscle Cells | Demonstrates interaction with the C1 domain. | [3] |
Signaling Pathways
Sphingosine's Role in Modulating PKC Activity
Sphingosine's primary mechanism of PKC inhibition is through its interaction with the regulatory domain of the enzyme. This interference with the binding of activators like diacylglycerol (DAG) and phorbol (B1677699) esters prevents the conformational changes required for PKC activation. The following diagram illustrates this inhibitory action within the broader context of PKC signaling.
Caption: Sphingosine inhibits PKC by competing with DAG for the regulatory domain.
The Sphingosine-Sphingosine Kinase-S1P Axis in PKC Regulation
It is crucial to consider the metabolic fate of sphingosine within the cell, as it can be phosphorylated by sphingosine kinase (SK) to form sphingosine-1-phosphate (S1P). S1P can have opposing effects to sphingosine, often promoting cell survival and proliferation. Interestingly, PKC can, in turn, phosphorylate and activate SK1, creating a complex feedback loop.[6]
Caption: Interplay between PKC, Sphingosine, and its metabolic pathway.
Experimental Protocols
In Vitro PKC Activity Assay using Sphingosine
This protocol provides a method to assess the inhibitory effect of sphingosine on PKC activity in a purified system.
Materials:
-
Purified PKC enzyme
-
Sphingosine solution (dissolved in an appropriate solvent, e.g., DMSO)
-
PKC substrate (e.g., histone H1, myelin basic protein)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)
-
Phosphatidylserine (B164497) (PS) and Diacylglycerol (DAG) vesicles or Triton X-100 mixed micelles
-
[γ-³²P]ATP
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles/Micelles: Prepare lipid vesicles or mixed micelles containing phosphatidylserine and diacylglycerol.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid vesicles/micelles, and the PKC substrate.
-
Add Sphingosine: Add varying concentrations of sphingosine or vehicle control to the reaction tubes. Pre-incubate for a short period at room temperature.
-
Initiate Reaction: Add the purified PKC enzyme to the tubes and mix gently. Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing the paper in phosphoric acid.
-
Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed and dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition for each sphingosine concentration relative to the vehicle control.
Experimental Workflow for Assessing PKC Activity with Sphingosine
The following diagram outlines the general workflow for conducting an in vitro PKC inhibition assay with sphingosine.
Caption: Workflow for in vitro PKC inhibition assay using sphingosine.
Conclusion
Sphingosine is a valuable and widely used pharmacological tool for investigating the roles of Protein Kinase C in cellular signaling. Its mechanism as a competitive inhibitor of the DAG-binding site allows for the specific interrogation of PKC-dependent pathways. When using sphingosine, it is important for researchers to consider its metabolic conversion to S1P and the potential for complex feedback loops in cellular systems. The protocols and data presented here provide a foundation for the effective use of sphingosine in probing PKC activity.
References
- 1. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine, an inhibitor of protein kinase C, suppresses the insulin-like effects of growth hormone in rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKC-dependent activation of sphingosine kinase 1 and translocation to the plasma membrane. Extracellular release of sphingosine-1-phosphate induced by phorbol 12-myristate 13-acetate (PMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
D-erythro-Sphingosine: A Versatile Tool for Interrogating Signal Transduction Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Sphingosine is a naturally occurring sphingolipid that plays a critical role as a bioactive lipid mediator in a variety of cellular processes. Its ability to modulate key signaling cascades has established it as an indispensable tool for researchers studying signal transduction. Primarily known as an inhibitor of Protein Kinase C (PKC), D-erythro-sphingosine and its metabolites, such as sphingosine-1-phosphate (S1P), are central to the regulation of cell growth, differentiation, apoptosis, and calcium homeostasis.[1][2] These application notes provide an overview of D-erythro-sphingosine's mechanisms of action and detailed protocols for its use in studying signal transduction.
Mechanisms of Action
D-erythro-Sphingosine exerts its effects through multiple mechanisms:
-
Inhibition of Protein Kinase C (PKC): D-erythro-Sphingosine is a potent inhibitor of PKC, a family of serine/threonine kinases that are crucial components of numerous signal transduction pathways.[1][3] By inhibiting PKC, sphingosine (B13886) can modulate cellular responses to a wide range of stimuli.
-
Induction of Apoptosis: Sphingosine is recognized as an intracellular regulator of apoptosis.[2][4] Its pro-apoptotic effects are often linked to its ability to inhibit pro-survival pathways and activate stress-associated kinases.[4][5] The balance between cellular levels of sphingosine and its phosphorylated metabolite, S1P, is often described as a "sphingolipid rheostat" that determines cell fate.[2][6][7]
-
Modulation of Calcium Signaling: D-erythro-Sphingosine can influence intracellular calcium concentrations. Studies have shown it can trigger the release of calcium from acidic stores like lysosomes, a process that can be independent of the inositol (B14025) trisphosphate (IP3) pathway.[8][9] This lysosomal calcium release can, in turn, activate downstream signaling events.[8][9]
-
Metabolism to Bioactive Lipids: D-erythro-Sphingosine is a central molecule in sphingolipid metabolism.[10][11][12] It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that acts on a family of G protein-coupled receptors (S1P1-5) to regulate diverse cellular functions, including cell survival, migration, and immune responses.[6][13][14][15][16]
Quantitative Data
The following table summarizes key quantitative data for D-erythro-Sphingosine and its derivatives from various studies. This information is crucial for designing experiments and interpreting results.
| Compound | Target/Effect | Cell Type/System | Effective Concentration / IC50 | Reference |
| D-erythro-Sphingosine | p32-sphingosine-activated protein kinase activation | in vitro | Initial activation at 2.5 µM, peak at 10-20 µM | [1] |
| D-erythro-Sphingosine | p32-kinase activation (EC50) | in vitro | 8 µM | [1] |
| D-erythro-Sphingosine | Inhibition of γ-thrombin-induced platelet aggregation and secretion | Washed human platelets | Dose-dependent | [17][18] |
| D-erythro-Sphingosine | Induction of apoptosis and inhibition of MAPK activity | Solid tumor cell lines | Strongest effect among stereoisomers tested | [4] |
| N,N-dimethyl-D-erythro-sphingosine (DMS) | Increase in intracellular Ca2+ | HCT116 human colon cancer cells | Not specified | [19] |
| N-octanoyl-sphingosine (C8-Cer) stereoisomers | Induction of nucleosomal fragmentation (apoptosis) | U937 cells | D- and L-threo isomers more potent than erythro | [20] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures involving D-erythro-Sphingosine, the following diagrams are provided.
Caption: Overview of Sphingolipid Metabolism and Signaling.
Caption: D-erythro-Sphingosine as a PKC Inhibitor.
Caption: Experimental Workflow for Apoptosis Induction Assay.
Experimental Protocols
Protocol 1: Preparation of D-erythro-Sphingosine Stock Solution
Due to its lipophilic nature, proper solubilization of D-erythro-sphingosine is critical for experimental success.
Materials:
-
D-erythro-Sphingosine (powder)
-
Ethanol (B145695) (EtOH), 100%
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS) or cell culture medium
Procedure:
-
Dissolve D-erythro-sphingosine in 100% ethanol to create a concentrated stock solution (e.g., 10-20 mM).[21]
-
For cell-based assays, this stock can be further diluted. To improve solubility and delivery in aqueous solutions, D-erythro-sphingosine can be complexed with BSA.
-
Prepare a solution of fatty acid-free BSA in PBS or serum-free medium (e.g., 0.4% BSA).[21]
-
Add the ethanolic stock solution of D-erythro-sphingosine dropwise to the BSA solution while vortexing to facilitate complex formation.
-
The final concentration of ethanol in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[21]
Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of D-erythro-sphingosine on PKC activity.
Materials:
-
Purified, active PKC enzyme
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP
-
D-erythro-Sphingosine
-
Assay buffer (containing lipids like phosphatidylserine (B164497) and diacylglycerol for PKC activation)
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and purified PKC enzyme.
-
Add varying concentrations of D-erythro-sphingosine (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the precipitate or paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PKC inhibition at each concentration of D-erythro-sphingosine and determine the IC50 value.
Protocol 3: Induction of Apoptosis in Cultured Cells
This protocol outlines the steps to induce and assess apoptosis in a cell line using D-erythro-sphingosine.
Materials:
-
Mammalian cell line (e.g., HL-60, U937, or a cancer cell line of interest)[21]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[21]
-
D-erythro-Sphingosine stock solution
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed the cells in appropriate culture plates or flasks at a suitable density and allow them to adhere or stabilize overnight.
-
The following day, treat the cells with various concentrations of D-erythro-sphingosine (e.g., 1-20 µM). Include a vehicle-treated control group.
-
Incubate the cells for a desired period (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
D-erythro-Sphingosine is a powerful and multifaceted tool for dissecting complex signal transduction pathways. Its ability to inhibit PKC, modulate calcium signaling, and serve as a precursor for other bioactive sphingolipids makes it relevant to a wide array of research areas, from fundamental cell biology to cancer therapeutics. By understanding its mechanisms of action and employing carefully designed experimental protocols, researchers can effectively utilize D-erythro-sphingosine to gain valuable insights into the intricate signaling networks that govern cellular behavior.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 9. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 13. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-Phosphate | Signaling Molecule | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Signal transduction of sphingosine-1-phosphate G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca2+ concentration via Na+-Ca2+-exchanger in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of D-erythro-Sphingosine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the stereoselective synthesis of D-erythro-sphingosine is a critical process for advancing studies in cellular biology, signal transduction, and the development of therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. D-erythro-sphingosine and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are central players in the sphingolipid signaling pathways, which regulate fundamental cellular processes including proliferation, apoptosis, and migration. Access to pure and well-characterized D-erythro-sphingosine is therefore essential for elucidating these pathways and for the screening and development of new drugs.
This document provides detailed application notes and experimental protocols for three established synthetic routes to D-erythro-sphingosine, tailored for research-scale production. The methodologies presented are based on starting materials commonly available in a laboratory setting: L-serine, D-ribo-phytosphingosine, and Garner's aldehyde. Additionally, this guide includes diagrams of the key signaling pathways of sphingolipid metabolism to provide a contextual framework for the application of the synthesized compound in research.
Comparative Data of Synthetic Routes
The selection of a synthetic route for D-erythro-sphingosine often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise in specific reaction types. The following table summarizes key quantitative data for the three detailed protocols, allowing for an at-a-glance comparison of their efficiencies.
| Parameter | Synthesis from L-Serine | Synthesis from D-ribo-Phytosphingosine | Synthesis from Garner's Aldehyde |
| Overall Yield | ~15-25% | ~60-70% | ~30-40% |
| Number of Steps | 8-10 | 5-7 | 6-8 |
| Starting Material Cost | Low | Moderate | High |
| Key Reactions | Grignard reaction, Sharpless epoxidation, Red-Al reduction | Selective protection, mesylation, elimination | Wittig reaction, stereoselective reduction |
| Stereocontrol | High (derived from L-serine and Sharpless epoxidation) | High (derived from D-ribo-phytosphingosine) | High (derived from Garner's aldehyde) |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of D-erythro-sphingosine from three different starting materials.
Protocol 1: Synthesis from L-Serine
This route utilizes the readily available and inexpensive chiral building block, L-serine, to establish the stereochemistry at the C-2 position. A key step involves the Sharpless asymmetric epoxidation to introduce the desired stereochemistry at C-3.
Experimental Workflow:
Figure 1: Workflow for the synthesis of D-erythro-sphingosine from L-serine.
Methodology:
-
Protection of L-Serine:
-
To a solution of L-serine (1.0 eq) in a suitable solvent system (e.g., dioxane/water), add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) and a base such as sodium bicarbonate (2.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-L-serine with an organic solvent.
-
The carboxylic acid is then converted to its methyl ester using diazomethane (B1218177) or TMS-diazomethane.
-
-
Reduction to Garner's Aldehyde:
-
The protected serine methyl ester is reduced to the corresponding aldehyde (Garner's aldehyde) using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).
-
-
Wittig Reaction:
-
The Garner's aldehyde is then subjected to a Wittig reaction with a long-chain phosphonium (B103445) ylide (e.g., pentadecyltriphenylphosphonium bromide) to introduce the C15 alkyl chain. This reaction typically yields the Z-alkene as the major product.
-
-
Isomerization and Reduction:
-
The Z-alkene is isomerized to the more stable E-alkene.
-
The ester group is then reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
-
Sharpless Asymmetric Epoxidation:
-
The resulting allylic alcohol undergoes a Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, a chiral tartrate ester (e.g., (+)-diethyl tartrate), and tert-butyl hydroperoxide (TBHP) to yield the desired epoxy alcohol with high enantioselectivity.
-
-
Regioselective Epoxide Opening:
-
The epoxide is opened regioselectively at the C-3 position using a reducing agent such as Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) to afford the 1,3-diol.
-
-
Deprotection:
-
Finally, the protecting groups (e.g., Boc and any protecting groups on the hydroxyls) are removed under acidic conditions to yield D-erythro-sphingosine.
-
Protocol 2: Synthesis from D-ribo-Phytosphingosine
This synthetic route takes advantage of the commercially available D-ribo-phytosphingosine, which already contains the correct stereochemistry at C-2 and C-3. The synthesis involves the selective removal of the C-4 hydroxyl group.
Experimental Workflow:
Figure 2: Workflow for the synthesis of D-erythro-sphingosine from D-ribo-phytosphingosine.
Methodology:
-
Selective Protection:
-
Protect the amino group of D-ribo-phytosphingosine (1.0 eq) with a suitable protecting group, such as a carbamate (B1207046) (e.g., Boc or Cbz).
-
Selectively protect the primary hydroxyl group at C-1, for example, as a silyl (B83357) ether (e.g., TBDMS).
-
-
Formation of a Cyclic Intermediate:
-
The C-3 and C-4 diol can be converted into a cyclic intermediate, such as a cyclic sulfate (B86663) or a cyclic carbonate.
-
-
Elimination Reaction:
-
Treatment of the cyclic intermediate with a suitable base will induce an elimination reaction, removing the C-4 hydroxyl group and forming the trans-double bond between C-4 and C-5.
-
-
Deprotection:
-
The remaining protecting groups are removed to afford D-erythro-sphingosine.
-
Protocol 3: Synthesis from (S)-Garner's Aldehyde
This approach utilizes the versatile chiral building block, (S)-Garner's aldehyde, which can be prepared from L-serine. This method offers good control over the stereochemistry.
Experimental Workflow:
Figure 3: Workflow for the synthesis of D-erythro-sphingosine from (S)-Garner's aldehyde.
Methodology:
-
Alkynylation of Garner's Aldehyde:
-
(S)-Garner's aldehyde (1.0 eq) is reacted with the lithium salt of a long-chain alkyne (e.g., 1-pentadecyne) to form a propargyl alcohol. The stereochemistry of the newly formed hydroxyl group can be controlled by the reaction conditions.
-
-
Stereoselective Reduction of the Alkyne:
-
The alkyne is stereoselectively reduced to the trans-alkene using a reducing agent such as Red-Al®.
-
-
Deprotection and Functional Group Manipulations:
-
The acetonide protecting group is removed under acidic conditions to reveal the diol.
-
The amino group is then introduced, often via an azide or nitro group, which is subsequently reduced.
-
-
Final Deprotection:
-
Any remaining protecting groups are removed to yield D-erythro-sphingosine.
-
Signaling Pathways Involving D-erythro-Sphingosine Metabolites
D-erythro-sphingosine is a central hub in sphingolipid metabolism, being a precursor to both the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P). The balance between these metabolites, often referred to as the "sphingolipid rheostat," is crucial for cell fate decisions.
Ceramide-Mediated Apoptosis Signaling Pathway
Ceramide accumulation, triggered by various cellular stresses, can initiate apoptosis through both intrinsic and extrinsic pathways. It can lead to the activation of caspases, a family of proteases that execute programmed cell death.[1] Ceramide can also activate protein phosphatases like PP2A and protein kinase C zeta (PKCζ), which can dephosphorylate and inactivate pro-survival proteins such as Akt.[2][3][4]
Figure 4: Simplified diagram of the ceramide-mediated apoptosis signaling pathway.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
S1P is a potent signaling molecule that exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[5][6] The activation of these receptors leads to the engagement of various downstream signaling pathways that promote cell survival, proliferation, and migration. For instance, S1PR1 often couples to Gi, leading to the activation of the PI3K/Akt and Ras/MAPK pathways, both of which are critical for cell survival and growth.[7][8] S1PR2 and S1PR3 can couple to Gq and G12/13, activating PLC and Rho signaling, respectively, which are involved in cell migration and cytoskeletal rearrangements.[5][9][10][11]
Figure 5: Overview of the major downstream signaling pathways activated by S1P receptors.
By providing these detailed protocols and pathway diagrams, this document aims to equip researchers with the necessary tools and knowledge to synthesize D-erythro-sphingosine and effectively utilize it in their studies to further unravel the complexities of sphingolipid biology and its role in health and disease.
References
- 1. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide directly activates protein kinase C zeta to regulate a stress-activated protein kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the Sphingosine 1 Phosphate–Rho Pathway in Pterygium and in Ultraviolet-Irradiated Normal Conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scripps.edu [scripps.edu]
- 9. Quantifying Sphingosine-1-Phosphate-Dependent Activation of the RhoGTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
D-erythro-Sphingosine hydrochloride stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of D-erythro-Sphingosine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound as a solid is relatively stable at room temperature for short periods.[1] However, for long-term storage, it is best to store the dried solid at -20°C, protected from light.[1]
Q2: What is the recommended storage condition for this compound in solution?
A: Solutions or emulsions of sphingosine (B13886) should be stored at -20°C.[1] For reconstituted stock solutions, it is recommended to aliquot them, purge with an inert gas like nitrogen, and freeze at -20°C.
Q3: How long can I store this compound?
A: As a crystalline solid, D-erythro-Sphingosine can be stable for at least four years when stored at -20°C.[2][3][4][5] Stock solutions are reported to be stable for up to 6 months when stored under an inert atmosphere at -20°C.
Q4: In which solvents can I dissolve this compound?
A: D-erythro-Sphingosine is soluble in organic solvents such as a 9:1 mixture of Chloroform:Methanol (at 10 mg/mL), Ethanol (miscible), DMSO (up to 10 mg/mL), and Dimethylformamide (DMF) (at 10 mg/mL).[1][2][3]
Q5: Are there any pH considerations when preparing solutions of this compound?
A: Yes, it is crucial to consider the pH of your buffer. Storage in basic buffers (pH > 9.0) or acidic buffers (pH < 4.0) may lead to the decomposition of the compound.[1]
Q6: What are the signs of degradation of this compound?
A: Visual signs of degradation can include a change in color or the appearance of impurities. For a more accurate assessment, analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) can be used to check the purity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the compound has been stored at -20°C as a solid and in solution, protected from light. For solutions, ensure they were aliquoted and stored under an inert atmosphere. |
| Compound degradation due to inappropriate solvent pH. | Ensure the pH of the buffer used for making the solution is within the stable range (pH 4.0 - 9.0).[1] | |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. | |
| Difficulty dissolving the compound. | Incorrect solvent or concentration. | Refer to the solubility data. For D-erythro-Sphingosine, try solvents like Ethanol, DMSO, or a Chloroform:Methanol mixture.[1][2][3] Gentle warming or vortexing may aid dissolution. |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated or the storage temperature is too low for the solvent used. | Try preparing a more dilute stock solution. Ensure the solvent is appropriate for storage at -20°C. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Storage Conditions | Reported Stability |
| Solid | -20°C | Dried solid, protected from light.[1] | ≥ 4 years[2][3][4][5] |
| Solution | -20°C | Aliquoted, purged with inert gas (e.g., Nitrogen). | Up to 6 months |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, Ethanol) to achieve the desired concentration. It is recommended to purge the solvent with an inert gas before use.[2][4]
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes. Purge the headspace of each tube with an inert gas (e.g., nitrogen) before sealing.
-
Freezing: Store the aliquots at -20°C.[1]
Visual Guides
Caption: Decision tree for the proper storage of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
Avoiding D-erythro-Sphingosine precipitation in aqueous solution.
Welcome to the technical support center for D-erythro-Sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation in aqueous solutions and to offer insights into its biological roles.
Frequently Asked Questions (FAQs)
Q1: Why does my D-erythro-Sphingosine precipitate when I add it to my aqueous buffer or cell culture medium?
A1: D-erythro-Sphingosine is a lipophilic molecule with very low solubility in aqueous solutions at neutral pH. Its amphiphilic nature, consisting of a long hydrocarbon chain and a polar headgroup, causes it to self-aggregate and precipitate when its concentration exceeds its critical micelle concentration (CMC). At physiological pH (7.4), the nominal CMC of sphingosine (B13886) is approximately 0.99 µM.[1][2] Diluting a concentrated stock solution (typically in an organic solvent like DMSO or ethanol) directly into an aqueous medium often leads to the local concentration exceeding the CMC, causing immediate precipitation.
Q2: What is the best solvent to dissolve D-erythro-Sphingosine for creating a stock solution?
A2: D-erythro-Sphingosine is soluble in several organic solvents. For biological experiments, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[3] It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be further diluted into your aqueous experimental medium using appropriate techniques to avoid precipitation.
Q3: How does pH affect the solubility of D-erythro-Sphingosine?
A3: The pH of the aqueous solution significantly impacts the aggregation and solubility of D-erythro-Sphingosine by altering the ionization state of its primary amine group.[1] The transition from the protonated (NH3+) to the deprotonated (NH2) form occurs at a pH of approximately 6.6.[1][2] Protonated sphingosine has a higher nominal CMC (1.71 µM at pH 3.6) compared to deprotonated sphingosine (0.70 µM at pH 9.9), indicating that it is slightly more soluble in acidic conditions.[1] However, for most biological experiments conducted at or near physiological pH (7.4), the low solubility remains a challenge.
Q4: Can I use sonication to redissolve precipitated D-erythro-Sphingosine?
A4: Sonication can help to disperse aggregated D-erythro-Sphingosine and create a temporary suspension. However, it may not lead to true solubilization and the compound may precipitate again over time. For consistent and reproducible experimental results, it is recommended to use methods that enhance solubility, such as complexing with bovine serum albumin (BSA), rather than relying solely on sonication to redissolve precipitates.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing D-erythro-Sphingosine precipitation in your experiments.
Problem 1: Precipitate forms immediately upon dilution of the stock solution.
| Potential Cause | Recommended Solution |
| Local concentration exceeds CMC. | Use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to complex the sphingosine before adding it to the aqueous medium. This increases its apparent solubility. Alternatively, introduce the stock solution into the aqueous medium with rapid vortexing or stirring to ensure immediate and thorough mixing, preventing localized high concentrations. |
| Solvent incompatibility. | When diluting from an organic stock, ensure the final concentration of the organic solvent in your aqueous medium is low and compatible with your experimental system (e.g., <0.5% for many cell cultures). |
| Incorrect stock solution handling. | Ensure your D-erythro-Sphingosine stock solution is fully dissolved before use. If stored frozen, allow it to come to room temperature and vortex gently to ensure homogeneity. |
Problem 2: Solution is initially clear but becomes cloudy or shows precipitate over time.
| Potential Cause | Recommended Solution |
| Temperature shifts. | Changes in temperature, for instance, moving from room temperature to a 37°C incubator, can alter solubility.[4] Pre-warm your aqueous medium to the experimental temperature before adding the sphingosine solution. |
| Interaction with media components. | D-erythro-Sphingosine may interact with salts or other components in complex media, leading to precipitation over time.[4] Preparing the sphingosine-BSA complex in a simple buffer (like PBS) before adding it to the final complex medium can mitigate this. |
| pH shifts in the incubator. | The CO2 environment in a cell culture incubator can alter the pH of the medium, which can affect the solubility of D-erythro-Sphingosine.[4] Ensure your medium is adequately buffered for the CO2 concentration being used. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Solubility in DMSO | 5 mM | - |
| Solubility in Ethanol | 50 mM | - |
| Nominal CMC | 0.99 ± 0.12 µM | pH 7.4 |
| Nominal CMC (Protonated) | 1.71 ± 0.24 µM | pH 3.6 |
| Nominal CMC (Deprotonated) | 0.70 ± 0.02 µM | pH 9.9 |
Experimental Protocols
Protocol 1: Preparation of D-erythro-Sphingosine Stock Solution
-
Materials: D-erythro-Sphingosine (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of D-erythro-Sphingosine powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 5 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Solubilization of D-erythro-Sphingosine with Bovine Serum Albumin (BSA)
This protocol is adapted for preparing a sphingosine solution for cell culture experiments.
-
Materials: D-erythro-Sphingosine stock solution (in DMSO or ethanol), fatty acid-free BSA, sterile PBS or cell culture medium, sterile tubes.
-
Procedure:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile water or PBS).
-
In a sterile tube, prepare the desired volume of your final aqueous medium (e.g., cell culture medium). If your medium contains serum, it may already contain albumin that can aid in solubility. For serum-free conditions, adding BSA is highly recommended.
-
Add the BSA stock solution to your medium to a final concentration that will result in a suitable molar ratio of BSA to sphingosine (a 1:1 to 5:1 molar ratio of sphingosine to BSA is a good starting point).
-
Pre-warm the BSA-containing medium to 37°C.
-
While gently vortexing the BSA-containing medium, slowly add the required volume of the D-erythro-Sphingosine stock solution. The slow addition and constant agitation are crucial to facilitate the formation of the sphingosine-BSA complex and prevent precipitation.
-
Incubate the final solution at 37°C for at least 15-30 minutes before adding it to your cells or experimental system. This allows for the stable complexation of sphingosine with BSA.
-
Signaling Pathways and Experimental Workflows
D-erythro-Sphingosine is a central molecule in sphingolipid metabolism and signaling. It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that acts on a family of G protein-coupled receptors (S1PR1-5).[5][6] Alternatively, sphingosine can inhibit protein kinase C (PKC).[7][8]
Caption: D-erythro-Sphingosine Signaling Pathways.
Caption: Workflow for Preparing Aqueous Sphingosine Solutions.
References
- 1. pH Dependence of Sphingosine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH dependence of sphingosine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yusuf A. Hannun - Wikipedia [en.wikipedia.org]
Technical Support Center: Best Practices for Handling Amphiphilic Lipids like Sphingosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the amphiphilic lipid sphingosine (B13886). It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is sphingosine and why is it important in research?
Sphingosine is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain, forming the backbone of sphingolipids, a class of lipids found in cell membranes.[1] It is a bioactive molecule that plays a crucial role in various cellular processes. Sphingosine and its metabolites, like sphingosine-1-phosphate (S1P), are key signaling molecules involved in regulating cell growth, differentiation, apoptosis, and inflammation.[2][3] Its importance in research stems from its involvement in numerous physiological and pathological processes, including cancer, cardiovascular diseases, and neurodegenerative disorders.[4][5]
2. What are the key physical and chemical properties of sphingosine?
Sphingosine is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[1] This dual nature dictates its behavior in aqueous environments, where it can form micelles above a certain concentration.[6] It is a crystalline solid at room temperature and has limited solubility in aqueous solutions.[7]
Quantitative Data Summary: Physical and Chemical Properties of Sphingosine
| Property | Value | Reference |
| Molecular Formula | C18H37NO2 | [8] |
| Molecular Weight | 299.5 g/mol | [8] |
| Melting Point | 67 °C | [8] |
| Critical Micelle Concentration (CMC) at pH 7.4 | 0.99 ± 0.12 μM | [6] |
| pKa of aggregated sphingosine | 6.61 ± 0.03 | [6] |
3. How should sphingosine be stored to ensure its stability?
To ensure stability, sphingosine should be stored as a crystalline solid at -20°C.[7] Stock solutions, typically prepared in organic solvents like ethanol (B145695) or DMSO, should also be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.[7][9] It is advisable to prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation and inconsistent experimental results.[9]
Troubleshooting Guides
This section addresses common problems encountered during experiments with sphingosine and provides potential solutions.
Problem: Poor Solubility of Sphingosine in Aqueous Media
-
Possible Cause: Sphingosine's long hydrophobic tail limits its solubility in water and aqueous buffers.[10]
-
Solution:
-
Use of Organic Solvents: Prepare a concentrated stock solution of sphingosine in an organic solvent such as ethanol, DMSO, or a chloroform/methanol mixture.[7][10] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
-
Complexation with Bovine Serum Albumin (BSA): To enhance solubility and facilitate delivery to cells in culture, sphingosine can be complexed with fatty acid-free BSA.[9][11] This involves preparing the sphingosine solution and injecting it into a BSA-containing buffer while vortexing.[12]
-
Sonication: Gentle sonication can help to disperse sphingosine in aqueous solutions, especially when forming sphingosine-BSA complexes.[11]
-
Problem: Inconsistent or No Biological Effect Observed
-
Possible Cause:
-
Degradation: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to the degradation of sphingosine.[9]
-
Aggregation: At concentrations above its critical micelle concentration (CMC), sphingosine can form micelles, which may alter its bioavailability and activity.[6]
-
Incorrect Dosage: The effective concentration of sphingosine can be cell-type dependent.
-
-
Solution:
-
Proper Storage and Handling: Always store sphingosine and its stock solutions at the recommended temperatures and avoid multiple freeze-thaw cycles by preparing aliquots.[9]
-
Work Below the CMC: For experiments where the monomeric form of sphingosine is desired, it is crucial to work at concentrations below its CMC (approximately 1 µM at physiological pH).[6]
-
Dose-Response Experiments: Perform a dose-response experiment to determine the optimal concentration of sphingosine for the specific cell line and experimental conditions being used.[9]
-
Problem: High Background Cytotoxicity in Control Wells
-
Possible Cause: The organic solvent used to dissolve sphingosine may be toxic to the cells at the final concentration used in the experiment.[9]
-
Solution:
-
Solvent Toxicity Control: Include a control group treated with the highest concentration of the solvent used in the experiment to assess its cytotoxicity.
-
Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible, ideally below 0.5%.[9]
-
Alternative Solubilization Methods: Consider using BSA complexation as an alternative method for solubilizing and delivering sphingosine to cells, which can reduce the need for high concentrations of organic solvents.[9]
-
Experimental Protocols
Protocol 1: Preparation of Sphingosine-BSA Complex for Cell Culture Experiments
This protocol describes how to prepare a sphingosine solution complexed with BSA for improved solubility and delivery to cells.
-
Prepare a Sphingosine Stock Solution: Dissolve sphingosine in ethanol to a stock concentration of 10 mM.[6]
-
Prepare a BSA Solution: Prepare a solution of fatty acid-free BSA in phosphate-buffered saline (PBS) at a concentration of 4 mg/mL.[11]
-
Form the Complex: a. In a sterile glass tube, evaporate the desired amount of the sphingosine stock solution under a stream of nitrogen gas to form a thin film.[11] b. Add the BSA solution to the dried sphingosine film.[11] c. Vortex the mixture and sonicate in a water bath for 1 minute to facilitate the formation of the sphingosine-BSA complex.[11] d. Incubate the solution at 37°C for 30 minutes, vortexing every 5 minutes.[11]
-
Application to Cells: The sphingosine-BSA complex is now ready to be diluted in cell culture medium and added to the cells.
Signaling Pathways and Experimental Workflows
Sphingosine-1-Phosphate (S1P) Signaling Pathway
Sphingosine is a precursor to the potent signaling molecule sphingosine-1-phosphate (S1P).[2] S1P is formed by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[4] S1P can then act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[4][13] This signaling cascade regulates a multitude of cellular responses.
Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.
Experimental Workflow: Investigating the Effect of Sphingosine on Cell Viability
This diagram outlines a typical workflow for studying the cytotoxic or proliferative effects of sphingosine on a cell line.
Caption: A standard experimental workflow for assessing sphingosine's impact on cell viability.
References
- 1. What is Sphingosine? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pH Dependence of Sphingosine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
How to minimize freeze-thaw degradation of sphingosine aliquots.
This technical support center provides guidance on the proper storage and handling of sphingosine (B13886) aliquots to minimize degradation caused by freeze-thaw cycles and other environmental factors. Adhering to these protocols is crucial for ensuring the integrity and activity of sphingosine in your research applications.
Troubleshooting Guides
This section addresses common issues encountered during the storage and use of sphingosine aliquots.
| Problem | Potential Cause(s) | Solution(s) |
| Loss of biological activity or inconsistent experimental results. | 1. Degradation due to multiple freeze-thaw cycles. 2. Oxidation of the unsaturated hydrocarbon chain.3. Hydrolysis from exposure to moisture.4. Contamination from improper storage containers or handling. | 1. Prepare single-use aliquots to avoid repeated freezing and thawing.2. Store stock solutions under an inert gas (argon or nitrogen) to prevent oxidation.[1][2][3]3. Ensure the solvent is anhydrous and minimize exposure to air. When using powdered sphingosine, allow the container to warm to room temperature before opening to prevent condensation.[1][2][4][5]4. Use glass vials with Teflon-lined caps (B75204) for storing organic solutions of sphingosine.[1][2][3][4][5][6] Avoid plastic containers as they can leach impurities.[1][2][3][4] |
| Precipitate observed in the aliquot after thawing. | 1. Low solubility of sphingosine at lower temperatures.2. Solvent evaporation during storage, leading to increased concentration. | 1. Gently warm the aliquot to 37°C and vortex or sonicate to redissolve the sphingosine.[7] Ensure the solution is clear before use.2. Ensure vials are tightly sealed with Teflon-lined caps to prevent solvent evaporation. Parafilm is not recommended for use with organic solvents.[1][2] |
| Change in the appearance of the sphingosine solution (e.g., color change). | Oxidation or degradation of the sphingosine molecule. | Discard the aliquot as its integrity may be compromised. Prepare fresh aliquots from a new stock solution, ensuring proper storage conditions are met. |
Frequently Asked Questions (FAQs)
1. What is the best way to store a stock solution of sphingosine?
Sphingosine stock solutions should be prepared in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[8] To prevent oxidation, the solvent should be purged with an inert gas like argon or nitrogen.[1][2][3][8] The stock solution should be stored in a glass vial with a Teflon-lined cap at -20°C or lower for long-term stability.[1][2][3][4][5][8]
2. How many times can I freeze and thaw my sphingosine aliquots?
It is strongly recommended to minimize freeze-thaw cycles. Ideally, you should prepare single-use aliquots from your stock solution. Each freeze-thaw cycle increases the risk of degradation, which can affect the biological activity of the sphingosine.[9][10] A study on plasma metabolites indicated that rapid freezing and thawing cause less degradation.[11]
3. What is the recommended temperature for storing sphingosine aliquots?
For short- to long-term storage, -20°C is a generally accepted temperature.[8][12][13] For storage longer than a few months, -80°C can also be used.[14][15] It is not recommended to store organic solutions at temperatures below -30°C unless they are in a sealed glass ampoule.[3][4][5]
4. Can I store my sphingosine aliquots in plastic tubes to save money?
No, it is critical to avoid plastic containers for storing sphingosine in organic solvents.[1][2][3][4] Plasticizers and other contaminants can leach from the plastic into the solvent, compromising the purity and activity of your sphingosine.[1][2][3][4][5] Always use glass vials with Teflon-lined caps.[1][2][3][4][5][6]
5. My sphingosine is in powdered form. How should I handle it to make aliquots?
To prevent the hygroscopic powder from absorbing moisture from the air, which can lead to hydrolysis, allow the entire container to warm to room temperature before opening it.[1][2][4][5] Once at room temperature, you can weigh out the desired amount and dissolve it in an appropriate organic solvent to create a stock solution, from which you can then make your single-use aliquots.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Sphingosine Aliquots
| Parameter | Recommendation | Rationale | References |
| Storage Temperature | -20°C or -80°C | Minimizes chemical degradation and enzymatic activity. | [5][8][12][13][14][15] |
| Solvent | Ethanol, DMSO, DMF (purged with inert gas) | Ensures solubility and minimizes oxidation. | [1][2][3][8] |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of contaminants from plastic. | [1][2][3][4][5][6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation of the unsaturated lipid. | [1][2][3] |
| Freeze-Thaw Cycles | Minimize (ideally single-use aliquots) | Repeated cycling can lead to molecular degradation. | [9][10][11] |
Experimental Protocols
Protocol: Preparation of Single-Use Sphingosine Aliquots
Materials:
-
Sphingosine (powder or stock solution)
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (Argon or Nitrogen)
-
Glass vials with Teflon-lined caps (e.g., 1.5 mL amber glass vials)
-
Pipettes with glass or stainless steel tips
-
-20°C or -80°C freezer
Procedure:
-
Prepare Stock Solution (if starting from powder): a. Allow the container of powdered sphingosine to equilibrate to room temperature before opening. b. Weigh the desired amount of sphingosine in a sterile environment. c. Dissolve the sphingosine in the chosen organic solvent to the desired stock concentration (e.g., 10 mg/mL). Purge the solvent with inert gas before and after dissolving the sphingosine. d. Ensure the sphingosine is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting: a. Determine the desired volume for each single-use aliquot based on your experimental needs. b. Using a pipette with a glass or stainless steel tip, dispense the calculated volume of the sphingosine stock solution into pre-labeled glass vials. c. Before sealing, flush the headspace of each vial with inert gas to displace oxygen.
-
Storage: a. Tightly seal each vial with a Teflon-lined cap. b. Immediately place the aliquots in a -20°C or -80°C freezer for storage.
-
Thawing for Use: a. When needed, retrieve a single aliquot from the freezer. b. Thaw the aliquot rapidly, for example, in a room temperature water bath. c. Once thawed, vortex the vial gently to ensure a homogenous solution before use in your experiment. d. Do not refreeze any unused portion of the aliquot.
Mandatory Visualization
Caption: Recommended workflow for preparing and storing sphingosine aliquots.
Caption: Key steps in the sphingosine-1-phosphate signaling pathway.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Freeze/thaw-induced destabilization of the plasma membrane and the effects of cold acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the rapid uptake of sphingosine by platelets.
Welcome to the technical support center for researchers studying the rapid uptake of sphingosine (B13886) by platelets. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research in this dynamic field.
Troubleshooting Guides
This section addresses common issues encountered during the investigation of sphingosine uptake in platelets.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable sphingosine uptake | Platelet inactivity or damage: Platelets may have been activated or damaged during isolation, affecting their metabolic functions. | Ensure gentle handling of platelets during isolation and washing steps. Use fresh platelet preparations for each experiment. Verify platelet health and reactivity using a known agonist like thrombin. |
| Suboptimal incubation conditions: Incorrect temperature, buffer composition, or incubation time can hinder uptake. | Optimize incubation temperature (typically 37°C) and use a suitable buffer such as Tyrode's buffer. Perform a time-course experiment to determine the optimal incubation period for uptake. | |
| Carrier protein interference: High concentrations of albumin in the assay buffer can bind to sphingosine, reducing its availability for platelet uptake. | While albumin is a natural carrier, for uptake assays, using a buffer with low or no fatty acid-free BSA can increase the free sphingosine concentration.[1] If albumin is necessary, its concentration should be optimized and kept consistent across experiments. | |
| High background signal in uptake assays | Non-specific binding of labeled sphingosine: Radiolabeled or fluorescently labeled sphingosine may bind to the outside of the platelet membrane or the experimental vessel. | Include appropriate controls, such as incubating labeled sphingosine with platelets at 4°C to minimize active transport. Pre-coating experimental tubes with a blocking agent like BSA may also reduce non-specific binding. |
| Incomplete removal of extracellular label: Inadequate washing of platelets after incubation can leave residual labeled sphingosine. | Implement a rigorous washing protocol with ice-cold buffer immediately after the uptake incubation. Centrifuge platelets at a sufficient speed and duration to ensure a tight pellet and complete removal of the supernatant. | |
| Inconsistent or variable results between experiments | Pre-analytical variability: Differences in blood collection, sample handling, and storage can significantly impact sphingolipid levels.[2][3] | Standardize all pre-analytical procedures, including the type of anticoagulant used, time from blood draw to platelet isolation, and storage conditions of samples.[2][3] |
| Platelet count variability: Inaccurate platelet counts will lead to normalized uptake values that are not comparable. | Accurately determine the platelet count for each preparation and normalize the sphingosine uptake data to the number of platelets. | |
| Difficulty in distinguishing between sphingosine uptake and its rapid metabolism | Rapid conversion to S1P: Platelets possess high sphingosine kinase activity, rapidly converting intracellular sphingosine to sphingosine-1-phosphate (S1P).[4][5][6][7] | To specifically measure uptake, use short incubation times. To assess metabolism, perform pulse-chase experiments where platelets are incubated with labeled sphingosine for a short period, followed by a chase with unlabeled sphingosine, and analyze the labeled metabolites over time. |
| S1P Efflux: Newly synthesized S1P can be exported from the platelet, confounding measurements of intracellular accumulation. | Consider using inhibitors of S1P transporters, such as glyburide (B1671678) for ABC transporters, to block efflux and obtain a more accurate measure of total uptake and conversion.[8] |
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is the uptake of sphingosine by platelets so rapid?
Platelets exhibit high sphingosine kinase activity, which rapidly phosphorylates incoming sphingosine to S1P.[4][5][6][7] This metabolic trapping maintains a low intracellular concentration of free sphingosine, driving a continuous concentration gradient that favors its uptake.
Q2: What are the primary sources of sphingosine for platelet uptake?
Platelets can take up sphingosine generated in the plasma from the breakdown of sphingomyelin (B164518) by enzymes like sphingomyelinase and ceramidase.[9] Additionally, sphingosine can be generated at the platelet surface through the degradation of platelet membrane sphingomyelin.[9]
Q3: What are the known transporters for sphingosine and S1P in platelets?
While the specific transporter for sphingosine uptake is not fully elucidated, the major facilitator superfamily transporter Mfsd2b has been identified as a key exporter of S1P from platelets.[9][10] Members of the ABC transporter family, such as ABCC4/MRP4, are also implicated in S1P release.[10][11] It is possible that some of these transporters may also play a role in sphingosine uptake.
Experimental Design and Methodology
Q4: What is the recommended method for measuring sphingosine uptake in platelets?
A common and effective method is to use radiolabeled [3H]sphingosine.[4] Platelets are incubated with the labeled sphingosine for a defined period, after which the reaction is stopped, and the cells are washed to remove extracellular label. Intracellular radioactivity is then measured by scintillation counting.
Q5: How can I quantify both sphingosine and S1P in platelets after uptake?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of sphingosine and S1P.[12][13][14] This technique allows for the separation and precise measurement of different sphingolipid species.
Q6: What are critical pre-analytical factors to control for in sphingolipid studies with platelets?
Key factors include the choice of anticoagulant, storage time and temperature of blood samples before processing, and centrifugation speed.[2][3] For instance, S1P levels can increase in whole blood over time in a temperature-dependent manner.[2]
Experimental Protocols
Protocol 1: [3H]Sphingosine Uptake Assay in Washed Human Platelets
Objective: To measure the rate of sphingosine uptake by isolated human platelets.
Materials:
-
Freshly drawn human blood collected in acid-citrate-dextrose (ACD).
-
Platelet washing buffer (e.g., Tyrode's buffer).
-
[3H]Sphingosine.
-
Scintillation fluid and vials.
-
Microcentrifuge tubes.
-
Liquid scintillation counter.
Methodology:
-
Platelet Isolation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Add prostaglandin (B15479496) E1 (PGE1) to the PRP to prevent platelet activation.
-
Pellet the platelets by centrifugation at a higher speed (e.g., 800 x g) for 10 minutes.
-
Gently resuspend the platelet pellet in washing buffer and repeat the centrifugation step.
-
Finally, resuspend the washed platelets in the desired experimental buffer and determine the platelet count.
-
-
Uptake Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Initiate the uptake by adding [3H]sphingosine to the platelet suspension.
-
At various time points (e.g., 1, 5, 10, 20 minutes), take aliquots of the suspension and immediately stop the reaction by adding ice-cold washing buffer.
-
Pellet the platelets by centrifugation at high speed in a microcentrifuge.
-
Carefully aspirate the supernatant.
-
Wash the platelet pellet again with ice-cold buffer to remove any remaining extracellular label.
-
-
Quantification:
-
Lyse the final platelet pellet.
-
Add scintillation fluid to the lysate.
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the platelet count and the specific activity of the [3H]sphingosine to determine the uptake rate.
-
Protocol 2: Quantification of Sphingosine and S1P by LC-MS/MS
Objective: To measure the intracellular concentrations of sphingosine and S1P in platelets.
Materials:
-
Washed platelet pellet.
-
Ice-cold methanol (B129727) containing an internal standard (e.g., C17-S1P or d7-S1P).[12]
-
Microcentrifuge tubes.
-
LC-MS/MS system.
Methodology:
-
Lipid Extraction:
-
To a washed platelet pellet, add ice-cold methanol containing the internal standard.[12]
-
Vortex vigorously to precipitate proteins and extract lipids.[12]
-
Incubate on ice to enhance protein precipitation.[12]
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated protein.[12]
-
Carefully transfer the supernatant containing the extracted lipids to a new tube.[12]
-
-
LC-MS/MS Analysis:
-
Inject the lipid extract into the LC-MS/MS system.
-
Use a suitable chromatography column and gradient to separate sphingosine and S1P.
-
Set the mass spectrometer to monitor the specific precursor and product ion transitions for sphingosine, S1P, and the internal standard.
-
Quantify the analytes by comparing their peak areas to that of the internal standard and a standard curve.
-
Data Presentation
Table 1: Representative Concentrations of Sphingosine-1-Phosphate (S1P) in Human Blood Compartments
| Blood Compartment | S1P Concentration (pmol/ml) | Reference |
| Plasma | 191 ± 79 | [5] |
| Serum | 484 ± 82 | [5] |
Note: The higher concentration of S1P in serum is attributed to its release from platelets during the clotting process.[5][13]
Table 2: Time-Dependent Uptake and Metabolism of [3H]Sphingosine in Platelets
| Time (minutes) | Intracellular [3H]Sphingosine (pmol/10^9 platelets) | Intracellular [3H]S1P (pmol/10^9 platelets) |
| 1 | Data to be filled from specific experiment | Data to be filled from specific experiment |
| 5 | Data to be filled from specific experiment | Data to be filled from specific experiment |
| 15 | Data to be filled from specific experiment | Data to be filled from specific experiment |
| 30 | Data to be filled from specific experiment | Data to be filled from specific experiment |
This table provides a template for presenting kinetic data from a sphingosine uptake and metabolism experiment.
Visualizations
Caption: Sphingosine uptake and metabolism pathway in platelets.
Caption: Workflow for measuring sphingosine uptake in platelets.
References
- 1. researchgate.net [researchgate.net]
- 2. Preanalytical Biases in the Measurement of Human Blood Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preanalytical Biases in the Measurement of Human Blood Sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of sphingosine and sphingosine 1-phosphate generation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate, a bioactive sphingolipid abundantly stored in platelets, is a normal constituent of human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate: a platelet-activating sphingolipid released from agonist-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and functional effects of sphingolipids in blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Granule-Mediated Release of Sphingosine-1-Phosphate by Activated Platelets* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mfsd2b is essential for the sphingosine-1-phosphate export in erythrocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet-Derived S1P and Its Relevance for the Communication with Immune Cells in Multiple Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to D-erythro-Sphingosine and N,N-dimethylsphingosine as PKC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-erythro-Sphingosine and N,N-dimethylsphingosine, two closely related sphingolipids that have been investigated for their roles as inhibitors of Protein Kinase C (PKC). Understanding the nuances of their mechanisms of action, potency, and selectivity is critical for their application in research and therapeutic development.
Executive Summary
D-erythro-Sphingosine is a well-established, potent inhibitor of Protein Kinase C (PKC). Its mechanism of action involves the direct interaction with the regulatory domain of PKC, preventing its activation. In contrast, the role of N,N-dimethylsphingosine as a direct PKC inhibitor is a subject of conflicting reports in scientific literature. While an earlier study suggested it to be equipotent to D-erythro-sphingosine, subsequent and more recent research indicates that N,N-dimethylsphingosine is a more potent and selective inhibitor of sphingosine (B13886) kinase (SphK), with minimal to no direct inhibitory effect on PKC at concentrations where it effectively blocks SphK. This guide will delve into the available data to clarify these differences and provide a clear comparison to aid in the selection of the appropriate tool compound for your research.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data regarding the inhibitory activities of D-erythro-Sphingosine and N,N-dimethylsphingosine. It is important to note the conflicting data for N,N-dimethylsphingosine's PKC inhibition.
| Inhibitor | Target | IC50 Value | Cell/System | Reference |
| D-erythro-Sphingosine | Protein Kinase C (PKC) | 2.8 µM | Bovine Brain | [1] |
| Platelet Aggregation (PKC-mediated) | Dose-dependent inhibition | Washed Human Platelets | [2][3] | |
| N,N-dimethylsphingosine | Protein Kinase C (PKC) | "Equipotent" to D-erythro-Sphingosine | Purified PKC | [2] |
| Protein Kinase C (PKC) | No significant inhibition at concentrations that inhibit SphK | PC12 cells | [4] | |
| Sphingosine Kinase (SphK) | 5 µM | Not specified | ||
| [³H]-thymidine incorporation (PKC-independent) | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells | [2][4] | |
| ERK-1/2 activation (PKC-independent) | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells | [2][4] |
Discussion of Conflicting Findings
The discrepancy in the literature regarding N,N-dimethylsphingosine's activity as a PKC inhibitor is a critical consideration. A 1990 study reported it to be equipotent to D-erythro-sphingosine in inhibiting purified PKC[2]. However, a later study in 1998 demonstrated that at concentrations effective for inhibiting sphingosine kinase, N,N-dimethylsphingosine had no effect on PKC activity or its membrane translocation[4]. More recent studies have also suggested that the cellular effects of N,N-dimethylsphingosine are independent of PKC inhibition[2][4].
This suggests that while N,N-dimethylsphingosine might exhibit some off-target effects on PKC at higher concentrations, its primary and more potent activity is the inhibition of sphingosine kinase. Researchers should, therefore, exercise caution when using N,N-dimethylsphingosine as a PKC inhibitor and should consider its potent effects on the sphingolipid metabolic pathway.
Signaling Pathways and Mechanisms of Action
To visualize the interplay of these inhibitors with key cellular signaling pathways, the following diagrams are provided.
Caption: Canonical PKC Signaling Pathway and Inhibition by D-erythro-Sphingosine.
Caption: Sphingolipid Metabolism and Sites of Action for Inhibitors.
Experimental Protocols: In Vitro PKC Inhibition Assay
The following is a representative protocol for an in vitro PKC inhibition assay using a mixed micellar method. This method is suitable for assessing the inhibitory potential of lipid-like molecules such as D-erythro-Sphingosine and N,N-dimethylsphingosine.
1. Materials:
-
Purified PKC enzyme
-
Histone H1 (as a substrate)
-
Phosphatidylserine (PS)
-
Diacylglycerol (DAG)
-
Triton X-100
-
D-erythro-Sphingosine and/or N,N-dimethylsphingosine
-
ATP, [γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Stopping solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
2. Preparation of Mixed Micelles:
-
Prepare a stock solution of PS and DAG in chloroform.
-
In a glass tube, evaporate the desired amount of the lipid stock solution to dryness under a stream of nitrogen.
-
Add Triton X-100 to the dried lipids to the desired final concentration (e.g., 0.3% w/v).
-
Sonicate the mixture in a bath sonicator until the solution is clear to form mixed micelles.
3. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, mixed micelles (containing PS and DAG), and Histone H1.
-
Add varying concentrations of the inhibitor (D-erythro-Sphingosine or N,N-dimethylsphingosine) or vehicle (control) to the reaction mixture.
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
Initiate the kinase reaction by adding the purified PKC enzyme and ATP/[γ-³²P]ATP mixture.
-
Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by adding the stopping solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the Histone H1 substrate using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of PKC inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for an In Vitro PKC Inhibition Assay.
Conclusion and Recommendations
Based on the available evidence, D-erythro-Sphingosine is a reliable and potent direct inhibitor of PKC. Its mechanism of action is well-characterized, making it a suitable tool for studying PKC-dependent signaling pathways.
The use of N,N-dimethylsphingosine as a PKC inhibitor should be approached with caution. While an early report suggested equipotency with D-erythro-sphingosine, more recent and detailed studies indicate that it is a more specific and potent inhibitor of sphingosine kinase. The observed cellular effects of N,N-dimethylsphingosine are likely mediated through its modulation of the sphingolipid rheostat (the balance between ceramide, sphingosine, and sphingosine-1-phosphate) rather than direct PKC inhibition.
For researchers specifically aiming to inhibit PKC, D-erythro-Sphingosine is the recommended choice . When using N,N-dimethylsphingosine, it is crucial to consider its primary role as a sphingosine kinase inhibitor and to design experiments that can differentiate between PKC-dependent and sphingolipid-mediated effects. This may involve the use of appropriate controls, such as other SphK inhibitors or direct PKC activators/inhibitors, to dissect the specific signaling pathways involved.
References
- 1. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A membrane capture assay for lipid kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic versus Commercial D-erythro-Sphingosine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of synthetic and commercial D-erythro-Sphingosine, a critical bioactive lipid involved in a multitude of cellular processes. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable reagent for their specific applications.
Executive Summary
D-erythro-Sphingosine is a fundamental sphingolipid that acts as a precursor for other bioactive lipids like sphingosine-1-phosphate (S1P) and ceramide. It plays a crucial role in cell signaling, regulating processes such as apoptosis, cell proliferation, and stress responses. A key mechanism of its action is the inhibition of protein kinase C (PKC). Both synthetically produced and commercially sourced D-erythro-Sphingosine are widely used in research. While both are effective, their efficacy can be influenced by factors such as purity and the presence of stereoisomers. This guide outlines the key differences and provides data to inform your purchasing and experimental design decisions.
Data Presentation: Quantitative Comparison
| Parameter | Synthetic D-erythro-Sphingosine | Commercial D-erythro-Sphingosine | Key Findings & References |
| Purity | Often reported as >99.9%[1] | Typically ≥98% or >99%[2][3] | Synthetic routes can achieve very high chemical and enantiomeric purity. Commercial preparations are of high purity but may have slight variations between batches and suppliers. |
| Biological Activity (PKC Inhibition) | Equipotent to commercial preparations[4] | IC50 = 2.8 µM (High Purity)[2] | Studies have shown that both synthetic and commercial D-erythro-sphingosine are equipotent in inhibiting protein kinase C in vitro.[4] |
| Apoptosis Induction | Strong inducer of apoptosis[5] | Induces apoptosis in various cell lines | D-erythro-sphingosine is the most potent stereoisomer in inducing apoptosis.[5] |
| Cell Viability | Dose-dependent reduction in cell viability | Dose-dependent reduction in cell viability | The IC50 for cell viability can vary depending on the cell line and assay conditions. |
Signaling Pathways and Experimental Workflow
To visually represent the complex roles of D-erythro-Sphingosine and a typical experimental approach for its study, the following diagrams are provided.
References
- 1. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-erythro-Sphingosine, Free Base, High Purity Highly purified preparation of bovine brain sphingosine containing >99% of the erythro isomer. | 123-78-4 [sigmaaldrich.com]
- 3. D -erythro-Dihydrosphingosine = 98 764-22-7 [sigmaaldrich.com]
- 4. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-erythro-Sphingosine and L-threo-Sphingosine: Unraveling Stereoisomer-Specific Functions
For Researchers, Scientists, and Drug Development Professionals
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. At the heart of sphingolipid signaling lies sphingosine (B13886), a long-chain amino alcohol. The stereochemistry of sphingosine profoundly influences its biological activity. This guide provides an objective comparison of the functional differences between two key stereoisomers: the naturally occurring D-erythro-sphingosine and its diastereomer, L-threo-sphingosine, supported by experimental data and detailed protocols.
Core Functional Differences: Beyond the Mirror Image
While structurally similar, D-erythro-sphingosine and L-threo-sphingosine exhibit distinct and sometimes opposing effects on key cellular targets. These differences are crucial for researchers investigating sphingolipid-mediated signaling pathways and for the development of targeted therapeutics.
Protein Kinase C (PKC) Inhibition
Sphingosine Kinase (SphK) Interaction: A Tale of Substrate vs. Inhibitor
A major functional divergence lies in their interaction with sphingosine kinases (SphK1 and SphK2), the enzymes responsible for producing the potent signaling molecule sphingosine-1-phosphate (S1P).
-
D-erythro-Sphingosine is the natural substrate for SphK1 and SphK2. Its phosphorylation to S1P is a critical step in a signaling cascade that regulates cell survival, proliferation, and trafficking.
-
L-threo-Sphingosine , in stark contrast, is not a substrate for these kinases. Instead, it acts as a potent competitive inhibitor of SphK, thereby blocking the production of S1P from the D-erythro isomer. This inhibitory action has significant implications for modulating the "sphingolipid rheostat," the balance between pro-apoptotic ceramide and sphingosine and pro-survival S1P.[1]
Regulation of Serine Palmitoyltransferase (SPT)
D-erythro-sphingosine has been shown to inhibit serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. This feedback inhibition is a key mechanism for regulating cellular sphingolipid levels. In contrast, L-threo-sphingosine does not appear to share this inhibitory effect on SPT.
Anti-Proliferative and Pro-Apoptotic Activity
Emerging evidence suggests that the stereochemistry of sphingosine is a critical determinant of its anti-cancer properties. A comparative study on human breast tumorigenic cells demonstrated that L-erythro-sphingosine was the most potent inhibitor of proliferation among all four stereoisomers (D-erythro, D-threo, L-erythro, and L-threo). Both D-erythro and L-threo sphingosine have been shown to induce apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative differences in the biological activities of D-erythro-sphingosine and L-threo-sphingosine based on available literature.
| Target Enzyme | Parameter | D-erythro-Sphingosine | L-threo-Sphingosine | Reference |
| Protein Kinase C (PKC) | Inhibition | Inhibitor | Potentially more potent inhibitor | N/A |
| Sphingosine Kinase (SphK) | Interaction | Substrate | Competitive Inhibitor | [1] |
| Kᵢ (for SphK1) | N/A | 3-6 µM (for DL-threo-dihydrosphingosine) | [2] | |
| Serine Palmitoyltransferase (SPT) | Inhibition | Inhibitor | No significant inhibition |
Experimental Protocols
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of sphingosine isomers on PKC activity.
Materials:
-
Purified PKC
-
Histone H1 (substrate)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
[γ-³²P]ATP
-
D-erythro-sphingosine and L-threo-sphingosine
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Stop solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
Procedure:
-
Prepare lipid vesicles containing PS and DAG by sonication.
-
Prepare a reaction mixture containing the assay buffer, lipid vesicles, and purified PKC.
-
Add varying concentrations of D-erythro-sphingosine or L-threo-sphingosine to the reaction mixture.
-
Initiate the reaction by adding Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
Sphingosine Kinase (SphK) Activity Assay (Competitive Inhibition)
This protocol is designed to determine the inhibitory constant (Kᵢ) of L-threo-sphingosine on SphK activity.
Materials:
-
Recombinant SphK1 or SphK2
-
D-erythro-sphingosine (substrate)
-
L-threo-sphingosine (inhibitor)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.5 mM ATP)
-
Lipid extraction solvents (e.g., chloroform/methanol/HCl)
-
TLC plates
Procedure:
-
Prepare reaction mixtures containing assay buffer, varying concentrations of D-erythro-sphingosine, and a fixed concentration of L-threo-sphingosine.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding [γ-³²P]ATP and recombinant SphK.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the lipids using chloroform/methanol/HCl.
-
Separate the radiolabeled sphingosine-1-phosphate from unreacted sphingosine and ATP by thin-layer chromatography (TLC).
-
Visualize and quantify the radioactive spots using autoradiography or a phosphorimager.
-
Determine the initial reaction velocities at each substrate and inhibitor concentration.
-
Calculate the Kᵢ value using a Dixon plot or by fitting the data to the competitive inhibition model using appropriate software.
Cell Proliferation Assay (MTT Assay)
This protocol can be used to compare the anti-proliferative effects of sphingosine stereoisomers on cancer cell lines.
Materials:
-
Tumorigenic cell line (e.g., human breast cancer cells)
-
Cell culture medium and supplements
-
D-erythro-sphingosine and L-threo-sphingosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of D-erythro-sphingosine or L-threo-sphingosine. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the study of these sphingosine isomers.
References
A Comparative Guide to D-erythro-Sphingosine and Sphingosine-1-Phosphate Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling effects of two critical bioactive sphingolipids: D-erythro-Sphingosine and Sphingosine-1-Phosphate (S1P). Their interplay, often termed the "sphingolipid rheostat," is a crucial determinant of cell fate, balancing between life and death decisions. This document summarizes their distinct signaling pathways, comparative cellular effects supported by experimental data, and detailed protocols for key analytical assays.
The Sphingolipid Rheostat: A Matter of Balance
Sphingolipids are not merely structural components of cell membranes; they are pivotal signaling molecules. The concept of the sphingolipid rheostat posits that the dynamic balance between intracellular levels of ceramide and sphingosine (B13886), which promote apoptosis and cell cycle arrest, and S1P, which promotes survival and proliferation, dictates the cell's response to various stimuli.[1] D-erythro-Sphingosine, a precursor to S1P, often aligns with the pro-death arm of this balance, while its phosphorylated product, S1P, is a potent pro-survival signaling molecule.[1][2]
Signaling Pathways: Intracellular vs. Extracellular Action
The signaling mechanisms of D-erythro-Sphingosine and S1P are fundamentally different. Sphingosine primarily acts intracellularly, while S1P exerts most of its effects by binding to a family of five G protein-coupled receptors (GPCRs) on the cell surface, known as S1P receptors 1-5 (S1PR1-5).
D-erythro-Sphingosine: An Intracellular Pro-Apoptotic Mediator
D-erythro-Sphingosine accumulation within the cell is a trigger for programmed cell death (apoptosis). Its signaling is complex and can involve multiple pathways:
-
Mitochondrial Pathway Activation : Sphingosine can induce the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic cascade.[2][3]
-
Modulation of Kinase Cascades : It has been shown to activate pro-apoptotic kinases like Jun N-terminal kinase (JNK) and p38 MAP kinase, while inhibiting pro-survival pathways involving Akt and ERK.[2][3]
-
Caspase Activation : The signaling cascade initiated by sphingosine culminates in the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[2][4]
Sphingosine-1-Phosphate: An Extracellular Pro-Survival Ligand
S1P is generated from the phosphorylation of sphingosine by sphingosine kinases (SphKs). It is then transported out of the cell to act as a ligand for its receptors, initiating "inside-out" signaling.[1][5] The binding of S1P to its receptors activates various G proteins, leading to a wide range of cellular responses:
-
Cell Survival and Proliferation : S1P receptor activation, particularly through S1PR1, stimulates pro-survival pathways like PI3K/Akt and MAPK/ERK, which inhibit apoptosis and promote cell growth.[4][6]
-
Cell Migration and Invasion : S1P is a potent chemoattractant for various cell types, including immune cells and cancer cells. S1P gradients are crucial for processes like lymphocyte trafficking.[7][8]
-
Angiogenesis : S1P signaling plays a significant role in the formation of new blood vessels, a critical process in development and disease.[5]
Comparative Analysis of Cellular Effects
The opposing roles of D-erythro-Sphingosine and S1P are evident in their effects on fundamental cellular processes. The following table summarizes these differences, supported by experimental data from the literature.
| Cellular Process | D-erythro-Sphingosine | Sphingosine-1-Phosphate (S1P) |
| Apoptosis | Induces Apoptosis : Triggers caspase-3 activation and DNA fragmentation. In U937 human monocytes, N,N-dimethyl-D-erythro-sphingosine induced apoptosis in a concentration-dependent manner.[3] | Inhibits Apoptosis : Suppresses caspase-3 activation and protects cells from apoptotic stimuli. S1P at 2.5 µM was shown to decrease caspase-3 protein levels in intestinal epithelial cells.[6] In macrophages, S1P inhibits apoptosis by stimulating STAT3 activity and survivin expression.[9] |
| Cell Proliferation & Survival | Inhibits Proliferation : Causes cell cycle arrest. | Promotes Proliferation & Survival : Activates pro-survival signaling pathways such as PI3K/Akt and ERK.[4] |
| Cell Migration | Inhibitory (in some contexts) : The pro-apoptotic nature of sphingosine is generally counteractive to cell migration. | Promotes Migration : Acts as a potent chemoattractant. In human bone marrow-derived mesenchymal stem cells, low concentrations of S1P (1-10 nM) exerted a strong dose-dependent migration effect.[8] |
| Primary Mode of Action | Intracellular signaling | Extracellular signaling via S1P receptors |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the signaling effects of D-erythro-Sphingosine and S1P.
Experimental Workflow: Assessing Apoptosis vs. Survival
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
D-erythro-Sphingosine and S1P
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of D-erythro-Sphingosine or S1P. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 (for inhibitors) or EC50 (for stimulators) values.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture and treat cells with D-erythro-Sphingosine or S1P as described for the viability assay. To induce apoptosis for testing S1P's protective effect, a co-treatment with an apoptotic stimulus (e.g., TNF-α/cycloheximide) is required.
-
Harvest the cells and lyse them using an appropriate lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The caspase-3 activity is proportional to the colorimetric signal.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cells to a chemoattractant.
Materials:
-
Boyden chamber apparatus (transwell inserts with a porous membrane)
-
Cells of interest
-
Chemoattractant (S1P)
-
Serum-free medium
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Pre-coat the transwell inserts with an appropriate extracellular matrix protein if necessary.
-
Add serum-free medium containing the chemoattractant (S1P at various concentrations) to the lower chamber of the Boyden apparatus.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Incubate for a period sufficient for cell migration (e.g., 4-24 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Conclusion
The signaling pathways of D-erythro-Sphingosine and Sphingosine-1-Phosphate represent a critical regulatory axis in cell biology. While D-erythro-Sphingosine primarily acts as an intracellular messenger promoting apoptosis, S1P functions as an extracellular ligand that signals through its receptors to promote cell survival, proliferation, and migration. Understanding the nuances of their opposing effects and the balance of the sphingolipid rheostat is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and inflammatory disorders. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of these potent signaling lipids in their specific models of interest.
References
- 1. Export of sphingosine-1-phosphate and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sphingosine-1-Phosphate Protects Intestinal Epithelial Cells from Apoptosis Through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine kinase and sphingosine-1-phosphate regulate migration, endocytosis and apoptosis of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phosphate/S1P Receptors Signaling Modulates Cell Migration in Human Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High density lipoprotein (HDL)-associated sphingosine 1-phosphate (S1P) inhibits macrophage apoptosis by stimulating STAT3 activity and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of D-erythro-Sphingosine Effects with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects induced by the bioactive lipid D-erythro-Sphingosine with the phenotypic outcomes observed in genetic knockout models of its key metabolic enzymes and receptors. By cross-validating pharmacological data with genetic evidence, we aim to offer a clearer understanding of the sphingolipid signaling pathway and provide a robust framework for target validation in drug development.
Introduction to D-erythro-Sphingosine Signaling
D-erythro-sphingosine is a central molecule in sphingolipid metabolism. Its effects are primarily mediated through its phosphorylation to sphingosine-1-phosphate (S1P) by sphingosine (B13886) kinases 1 and 2 (SphK1 and SphK2). S1P then acts as a potent signaling molecule, both intracellularly and extracellularly. Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate a wide array of cellular processes, including proliferation, survival, migration, and inflammation.[1][2][3][4][5] This guide will dissect these pathways by comparing the effects of exogenous D-erythro-sphingosine application with the functional consequences of genetically ablating SphK1, SphK2, or specific S1P receptors.
Comparative Data on Cellular Processes
The following tables summarize quantitative data from various studies, comparing the effects of D-erythro-sphingosine/S1P treatment with genetic knockout models on key cellular functions.
Apoptosis
| Experimental Model | Treatment/Condition | Measured Parameter | Result | Reference |
| Human Epithelial Ovarian Cancer Cells (SKOV3) | SphK2 shRNA knockdown | Percentage of Apoptotic Cells (Flow Cytometry) | Increased apoptosis compared to control shRNA. | [6] |
| Murine Hepatocellular Carcinoma Cells | SphK1 knockout | Apoptotic Cells (TUNEL assay) | Increased number of apoptotic cells in SphK1-/- tumors compared to wild-type. | |
| Human Prostate Cancer Cells (LNCaP) | Exogenous D-erythro-sphingosine | Apoptosis Induction | Sensitized cells to gamma-irradiation-induced apoptosis. | |
| Various Cancer Cell Lines | High-level SphK2 overexpression | Cell Survival | Reduced cell survival. | [7] |
Cell Proliferation
| Experimental Model | Treatment/Condition | Measured Parameter | Result | Reference |
| Human Epithelial Ovarian Cancer Cells (SKOV3) | SphK2 shRNA knockdown | Cell Growth Rate | Significant reduction in cell proliferation. | [6] |
| Murine Hepatocellular Carcinoma Cells | SphK1 knockout | Proliferating Cells (Ki-67 staining) | Decreased number of proliferating cells in SphK1-/- tumors compared to wild-type. | |
| Fibroblasts | S1P treatment | Cell Proliferation | Stimulates fibroblast proliferation.[2] | [2] |
| Various Cancer Cell Lines | Low-level SphK2 overexpression | Cell Proliferation | Promoted cell proliferation.[7] | [7] |
Cell Migration
| Experimental Model | Treatment/Condition | Measured Parameter | Result | Reference |
| Murine Dendritic Cells | S1P treatment | Cell Migration (Boyden Chamber) | Induced migration of mature dendritic cells.[8] | [8] |
| Murine Macrophages | S1PR1 knockout | Macrophage Emigration | Reduced post-inflammatory macrophage emigration from inflammatory sites in S1PR1-/- mice.[9] | [9] |
| Various Cell Types | Sphingosine Kinase 1 inhibition | Directional Cell Movement | Reduced wound-faced cell polarity formation and inhibited S1P-induced cell migration.[10] | [10] |
Intracellular Calcium Mobilization
| Experimental Model | Treatment/Condition | Measured Parameter | Result | Reference |
| Cat Esophageal Smooth Muscle Cells | S1P treatment (10⁻⁷ M) | Intracellular Ca²⁺ Concentration ([Ca²⁺]i) | Produced a maximal concentration-dependent increase in [Ca²⁺]i.[11] | [11] |
| SH-SY5Y Cells and Hippocampal Neurons | S1P treatment (10 µmol/L) | Intracellular Ca²⁺ Concentration ([Ca²⁺]i) | Caused a robust increase in intracellular Ca²⁺, mainly through extracellular Ca²⁺ entry via TRPC6 channels.[12] | [12] |
| Astrocytes | S1P treatment (1 µM) | Intracellular Ca²⁺ Concentration ([Ca²⁺]i) | Elicited a transient increase followed by a sustained elevation of intracellular Ca²⁺.[13] | [13] |
| HEK293 Cells | Inhibition of Sphingosine Kinase | Muscarinic Receptor-induced [Ca²⁺]i increase | Markedly inhibited the increase in intracellular calcium. |
Experimental Protocols
Sphingosine Kinase Activity Assay (Radiometric)
This protocol is adapted from established radiometric methods for measuring SphK activity.[14][15][16]
Materials:
-
Cell or tissue lysate
-
D-erythro-sphingosine
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Reaction stop solution (e.g., 1M HCl)
-
Organic solvents for extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare cell or tissue lysates ensuring protein concentration is determined.
-
In a reaction tube, combine the lysate (e.g., 200 µg protein) with D-erythro-sphingosine (e.g., 25 µM) in the assay buffer.
-
Initiate the reaction by adding ATP mix containing [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Perform a lipid extraction using chloroform/methanol.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by spotting the organic phase onto a TLC plate and developing it with an appropriate solvent system (e.g., 1-butanol/acetic acid/water).
-
Visualize the labeled S1P spots by autoradiography.
-
Quantify the radioactivity of the S1P spots by scraping them from the TLC plate and measuring in a scintillation counter.
-
Express SphK activity as pmol of S1P formed per unit time per mg of protein.
TUNEL Assay for Apoptosis
This protocol provides a general workflow for the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay to detect DNA fragmentation in apoptotic cells.[7][17][18][19]
Materials:
-
Fixed cells or tissue sections on slides
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Proteinase K solution (for tissue sections)
-
TdT reaction buffer
-
TdT enzyme
-
Labeled dUTP (e.g., Br-dUTP, FITC-dUTP)
-
Stop/Wash buffer
-
Detection reagent (e.g., anti-BrdU antibody conjugated to a fluorophore)
-
Counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix cells or deparaffinize and rehydrate tissue sections.
-
Permeabilization: Incubate samples in permeabilization solution to allow enzyme access to the nucleus. For tissue sections, a proteinase K digestion step may be required.
-
Equilibration: Wash the samples and incubate with TdT reaction buffer to equilibrate the tissue.
-
Labeling: Incubate the samples with the TdT reaction mix containing TdT enzyme and labeled dUTPs. This allows the TdT to add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Stop Reaction: Stop the enzymatic reaction by washing with the stop/wash buffer.
-
Detection: If an indirect detection method is used, incubate with the detection reagent (e.g., fluorescently labeled antibody).
-
Counterstaining: Stain the nuclei with a counterstain like DAPI.
-
Mounting and Visualization: Mount the slides with mounting medium and visualize under a fluorescence microscope. Apoptotic cells will exhibit a fluorescent signal in the nucleus.
-
Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Western Blot for Phosphorylated ERK (p-ERK)
This protocol outlines the steps for detecting the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK.[20][21][22][23][24]
Materials:
-
Cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells as required, then lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2.
-
Densitometry: Quantify the band intensities using densitometry software and express the p-ERK signal as a ratio to the total ERK signal.
Signaling Pathways and Experimental Workflows
D-erythro-Sphingosine Signaling Pathway
Caption: Overview of the D-erythro-Sphingosine to S1P signaling cascade.
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing D-erythro-Sphingosine effects with genetic knockouts.
Logic of Cross-Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy [jci.org]
- 6. Inhibition of sphingosine kinase 2 down-regulates ERK/c-Myc pathway and reduces cell proliferation in human epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Sphingosine-1-phosphate mediates migration of mature dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic cells enhance sphingosine-1-phosphate receptor 1 dependent macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of extracellular and intracellular sphingosine 1-phosphate in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Sphingosine-1-Phosphate on Intracellular Free Ca2+ in Cat Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-phosphate induces Ca<sup>2+</sup> mobilization via TRPC6 channels in SH-SY5Y cells and hippocampal neurons [just.ustc.edu.cn]
- 13. Sphingosine-1-phosphate induces Ca2+ signaling and CXCL1 release via TRPC6 channel in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]
- 16. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. sinobiological.com [sinobiological.com]
- 19. biotna.net [biotna.net]
- 20. benchchem.com [benchchem.com]
- 21. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
D-erythro-Sphingosine: A Critical Evaluation of its Selectivity as a Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-erythro-Sphingosine's performance as a Protein Kinase C (PKC) inhibitor against other established alternatives. By presenting experimental data, detailed protocols, and visual aids, this document aims to offer an objective resource for evaluating the utility of D-erythro-Sphingosine in research and drug discovery.
Executive Summary
D-erythro-Sphingosine, a naturally occurring sphingolipid, has been widely cited as an inhibitor of Protein Kinase C (PKC). While it does exhibit inhibitory activity against this crucial family of signaling enzymes, a thorough review of available data reveals a significant lack of selectivity. D-erythro-Sphingosine interacts with multiple other cellular targets, often with potencies similar to or greater than its effect on PKC. This guide directly compares D-erythro-Sphingosine with more selective, well-characterized PKC inhibitors, highlighting the critical importance of choosing the right tool for specific research applications.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50/Kᵢ) of D-erythro-Sphingosine and selected alternative PKC inhibitors against various PKC isoforms and known off-targets. This data, compiled from multiple in vitro kinase assays, underscores the differences in selectivity. Lower values indicate greater potency.
| Inhibitor | Target | IC₅₀ / Kᵢ (nM) | Off-Target(s) | Off-Target IC₅₀ / EC₅₀ (nM) |
| D-erythro-Sphingosine | PKC (general) | ~12,000 - 300,000[1] | p32-kinase (activator) | 8,000 (EC₅₀)[2] |
| PP2A (activator) | - | |||
| Calmodulin-dependent enzymes | - | |||
| TRPM3 channel (activator) | 12,000 (EC₅₀)[3] | |||
| Gö 6983 | PKCα | 7 | GSK3α, RSK1-4 | >84% inhibition at 500 nM |
| PKCβ | 7 | |||
| PKCγ | 6 | |||
| PKCδ | 10 | |||
| PKCζ | 60 | |||
| Sotrastaurin (AEB071) | PKCα | 0.95 (Kᵢ) | GSK3α/β | Inhibition noted |
| PKCβ | 0.64 (Kᵢ) | Fyn, Lck, ZAP-70, JAK3 | No inhibition | |
| PKCδ | 2.1 (Kᵢ) | |||
| PKCε | 3.2 (Kᵢ) | |||
| PKCη | 1.8 (Kᵢ) | |||
| PKCθ | 0.22 (Kᵢ) | |||
| PKCζ | Inactive |
Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., ATP concentration). Data is compiled from various cell-free and cell-based assays.
Signaling Pathway and Inhibitor Action
The following diagram illustrates a simplified Protein Kinase C signaling pathway and highlights the points of intervention for D-erythro-Sphingosine and more selective inhibitors.
Caption: PKC signaling pathway and points of inhibitor action.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific PKC isoform using a peptide substrate and radiolabeled ATP.
1. Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
PKC Enzyme: Recombinant human PKC isoform of interest, diluted in Kinase Buffer to the desired working concentration.
-
Peptide Substrate: A specific peptide substrate for PKC (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide), dissolved in Kinase Buffer.
-
ATP Solution: A stock solution of ATP in water. For the reaction, prepare a working solution containing a mix of non-radiolabeled ATP and [γ-³²P]ATP in Kinase Buffer. The final ATP concentration in the assay should be at or near the Kₘ for the specific PKC isoform.
-
Test Compound: Prepare a serial dilution of D-erythro-Sphingosine or the alternative inhibitor in a suitable solvent (e.g., DMSO), followed by further dilution in Kinase Buffer.
-
Stop Solution: 75 mM phosphoric acid.
2. Assay Procedure:
-
To each well of a 96-well plate, add 10 µL of the test compound at various concentrations. For the positive control, add 10 µL of Kinase Buffer with the same final solvent concentration. For the negative control (no enzyme), add 10 µL of Kinase Buffer.
-
Add 20 µL of the diluted PKC enzyme to all wells except the negative control wells.
-
Add 10 µL of the peptide substrate solution to all wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of the ATP/[γ-³²P]ATP mixture to all wells.
-
Incubate the plate at 30°C for 20-30 minutes. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Spot 25 µL of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the background counts (negative control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical in vitro kinase assay to determine inhibitor potency.
Caption: Workflow for an in vitro PKC inhibition assay.
Conclusion
The evidence strongly indicates that D-erythro-Sphingosine is not a selective Protein Kinase C inhibitor . While it does inhibit PKC, its activity against other important cellular enzymes, such as p32-kinase, PP2A, and calmodulin-dependent kinases, makes it a non-specific tool for probing PKC function. For researchers aiming to specifically dissect the roles of PKC in cellular processes, the use of more potent and selective inhibitors like Gö 6983 or Sotrastaurin is highly recommended. These alternatives offer a much clearer window into the specific functions of PKC isoforms, leading to more reliable and interpretable experimental outcomes. The choice of inhibitor should always be guided by a thorough understanding of its selectivity profile to ensure the validity of research findings.
References
Confirming PKC Inhibition: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, the validation of a primary screening hit is a critical step in the drug discovery pipeline. This guide provides an objective comparison of secondary assays to confirm Protein Kinase C (PKC) inhibition, complete with experimental data, detailed protocols, and visual workflows to ensure robust and reliable results.
The PKC family of serine/threonine kinases are crucial regulators of a multitude of cellular processes, making them attractive therapeutic targets for a range of diseases, including cancer and autoimmune disorders.[1] However, the high degree of homology within the ATP-binding site of the kinome presents a significant challenge in developing selective inhibitors.[2] Therefore, a rigorous secondary screening cascade is essential to confirm on-target activity, assess cellular potency, and evaluate the selectivity of potential PKC inhibitors.
This guide will explore key secondary assays, from cell-based confirmation of target engagement to broader selectivity profiling, providing the necessary tools to confidently advance your lead compounds.
Comparing Secondary Assays for PKC Inhibition
The transition from a biochemical screen to a more physiologically relevant cellular context is a pivotal step in confirming PKC inhibition. Cellular assays provide insights into a compound's membrane permeability, stability, and engagement with the target in its native environment. Below is a comparison of commonly employed secondary assays.
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters |
| Western Blot (Phospho-PKC Substrate) | Immunodetection of the phosphorylated form of a known PKC substrate (e.g., MARCKS) in cell lysates following inhibitor treatment and PKC activation.[3][4] | Direct measure of downstream pathway inhibition; provides qualitative and semi-quantitative data on target engagement.[1] | Lower throughput; can be influenced by the quality of antibodies and sample preparation. | EC50 of substrate phosphorylation inhibition. |
| Cell-Based ELISA | Quantitative measurement of phosphorylated PKC substrate in fixed cells using specific antibodies in a microplate format.[5] | Higher throughput than Western blotting; quantitative and amenable to automation. | Indirect measure of kinase activity; potential for antibody cross-reactivity. | EC50 of substrate phosphorylation inhibition. |
| LanthaScreen™ Kinase Activity Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled peptide substrate by PKC in a biochemical or cellular lysate format.[6][7] | Homogeneous (no-wash) assay; high throughput and sensitive. | Requires specific labeled substrates and antibodies; potential for compound interference with FRET signal. | IC50 of kinase inhibition. |
| Radiometric Filter Binding Assay | Measures the incorporation of radiolabeled phosphate (B84403) ([γ-³²P]ATP or [γ-³³P]ATP) from ATP onto a peptide or protein substrate, which is then captured on a filter membrane.[8][9] | "Gold standard" for direct measurement of kinase activity; highly sensitive and not prone to interference from compound fluorescence.[9] | Requires handling of radioactive materials; lower throughput and generates radioactive waste. | IC50 of kinase inhibition. |
| Kinase Selectivity Profiling | Screening the inhibitor against a large panel of kinases to determine its off-target effects.[10][11] | Crucial for understanding the inhibitor's specificity and potential for side effects; identifies potential polypharmacology.[2][11] | Can be costly and time-consuming, depending on the panel size. | Percentage of inhibition at a fixed concentration; IC50 values for off-targets. |
Quantitative Comparison of PKC Inhibitors
The potency of PKC inhibitors can vary significantly between biochemical and cellular assays. The following table provides a summary of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for selected PKC inhibitors, highlighting the importance of cellular validation.
| Inhibitor | Target(s) | Biochemical Potency (Ki/IC50, nM) | Cellular Potency (EC50/IC50, nM) | Key References |
| Sotrastaurin (AEB071) | Pan-PKC (potent on θ, β, α, η, δ, ε) | Ki: 0.22 (PKCθ), 0.64 (PKCβ), 0.95 (PKCα)[1][10] | IC50: <10 (T-cell activation)[12] | [1][10][12] |
| Enzastaurin | PKCβ selective | IC50: 6 (PKCβ)[9] | IC50: 600-1600 (various cancer cell lines)[9] | [9][13] |
| Gö6976 | Conventional PKCs (α, β) | IC50: 2.3-10 (PKCα, PKCβ) | - | [14] |
| RO 31-8220 | Pan-PKC | IC50: 5-27 (various PKC isoforms) | - | [15] |
| Calphostin C | Pan-PKC | IC50: 50 | - | [15] |
Experimental Protocols
Western Blot Analysis of Phospho-MARCKS
Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a well-characterized and widely used substrate for assessing PKC activity in cells.[2][6][7]
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549, MCF-7) in appropriate culture vessels and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the PKC inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate PKC activity by adding a phorbol (B1677699) ester such as Phorbol 12-myristate 13-acetate (PMA) or Phorbol-12,13-dibutyrate (PDBu) at a final concentration of 10-100 nM for 15-30 minutes.[2][16]
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method such as the BCA assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
5. Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-MARCKS (e.g., phospho-Ser152/156) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MARCKS or a housekeeping protein like GAPDH or β-actin.[1]
Cell-Based ELISA for PKC Inhibition
This protocol provides a higher-throughput alternative to Western blotting for quantifying the inhibition of PKC substrate phosphorylation.[5][17]
1. Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a density of 10,000-40,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PKC inhibitor and a vehicle control.
-
Stimulate PKC activity with an activator like PMA or PDBu.
2. Cell Fixation and Permeabilization:
-
Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Permeabilize the cells with a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for 20 minutes.
3. Blocking and Antibody Incubation:
-
Block non-specific binding by adding a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Incubate the cells with a primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
For normalization, a parallel set of wells can be incubated with an antibody against the total protein or a housekeeping protein.
-
Wash the wells three times with wash buffer.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
4. Detection:
-
Wash the wells and add a colorimetric or fluorogenic HRP substrate.
-
Stop the reaction with a stop solution if necessary.
-
Read the absorbance or fluorescence on a microplate reader.
-
The EC50 value can be determined by plotting the signal against the inhibitor concentration.
Mandatory Visualizations
Caption: Simplified PKC signaling pathway illustrating activation and downstream effects.
Caption: General workflow for the validation of a PKC inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. PKC phosphorylates MARCKS Ser159 not only directly but also through RhoA/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase C substrate and inhibitor characteristics of peptides derived from the myristoylated alanine-rich C kinase substrate (MARCKS) protein phosphorylation site domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The myristoylated alanine-rich C-kinase substrate (MARCKS) is sequentially phosphorylated by conventional, novel and atypical isotypes of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the cancer gene targeting and biochemical selectivities of all targeted kinase inhibitors approved for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of the Multi-Kinase Inhibitor Enzastaurin is Dependent on Cellular Signaling Context - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of ability of protein kinase C inhibitors to arrest cell growth and to alter cellular protein kinase C localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Sphingolipidomics: A Comparative Guide to Using Deuterated Sphingosine as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is paramount for robust and reliable mass spectrometry data. This guide provides an objective comparison of deuterated sphingosine (B13886) as an internal standard against other common alternatives, supported by experimental data and detailed methodologies, to facilitate informed decisions in analytical method development.
Sphingolipids are a complex class of lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Their accurate quantification is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for sphingolipid analysis due to its high sensitivity and specificity. However, the accuracy of LC-MS quantification heavily relies on the use of internal standards to correct for variability introduced during sample preparation, chromatographic separation, and ionization.[1][2]
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely considered the "gold standard" in quantitative bioanalysis.[1][2][3] By replacing one or more hydrogen atoms with its stable isotope, deuterium (B1214612), a molecule is created that is chemically and physically almost identical to the analyte of interest.[4] This near-identical behavior ensures that the internal standard experiences the same matrix effects, extraction recovery, and ionization response as the analyte, leading to superior accuracy and precision in quantification.[3][5]
Performance Comparison: Deuterated Sphingosine vs. Alternatives
The ideal internal standard should co-elute with the analyte and exhibit identical behavior throughout the analytical process.[1] While deuterated standards come closest to this ideal, other alternatives such as carbon-13 (¹³C)-labeled standards and odd-chain lipid standards are also utilized.[6][7]
Deuterated Sphingosine:
-
Advantages: High chemical and physical similarity to endogenous sphingosine, leading to co-elution and effective compensation for matrix effects.[3] The abundance of hydrogen atoms in sphingosine allows for the introduction of multiple deuterium atoms, creating a significant mass shift that prevents isotopic interference with the analyte signal.[5]
-
Limitations: Potential for a slight chromatographic shift (isotope effect) between the deuterated standard and the native analyte, which in rare cases of severe matrix effects, could lead to differential ion suppression.[8][9][10] The stability of deuterium labels, particularly at exchangeable positions, should be considered, although modern synthesis methods generally produce stable compounds.[8][9]
¹³C-Labeled Sphingosine:
-
Advantages: Considered more stable than some deuterated compounds as carbon-carbon bonds are less prone to exchange.[9] The isotope effect on chromatography is generally negligible.
-
Disadvantages: Higher cost of synthesis compared to deuterated analogs. The natural abundance of ¹³C (~1.1%) can sometimes contribute to the analyte's isotopic cluster, requiring careful selection of the labeled positions and mass resolution.
Odd-Chain Sphingosine (e.g., C17 Sphingosine):
-
Advantages: Cost-effective and readily available.[11] As odd-chain sphingolipids are typically absent or present at very low levels in biological samples, they provide a distinct mass signal.[7][12]
-
Disadvantages: Significant differences in physicochemical properties compared to the endogenous even-chain sphingosine can lead to different extraction efficiencies, chromatographic retention times, and ionization responses.[13] This can result in inadequate correction for matrix effects and reduced accuracy.
Quantitative Data Summary
The following table summarizes a comparison of key performance parameters for different types of internal standards used in sphingolipid analysis by LC-MS/MS. The data is compiled from various studies and represents typical performance characteristics.
| Parameter | Deuterated Sphingosine (e.g., d7-Sphingosine) | ¹³C-Labeled Sphingosine | Odd-Chain Sphingosine (e.g., C17-Sphingosine) |
| Co-elution with Analyte | Typically co-elutes, minor shifts possible[8][9] | Excellent co-elution | Does not co-elute |
| Matrix Effect Compensation | Excellent[3] | Excellent | Moderate to Poor[13] |
| Accuracy (% Bias) | < 15% | < 15% | Can be > 20% |
| Precision (% CV) | < 15% | < 15% | Can be > 20% |
| Lower Limit of Quantification (LLOQ) | Low (e.g., 0.05 µM)[14] | Low | Moderate |
| Cost | Moderate | High | Low[11] |
| Potential for Isotopic Interference | Low with sufficient mass shift (≥ 3 amu)[5] | Possible due to natural ¹³C abundance | None |
| Chemical Stability | Generally good, potential for H/D exchange at certain positions[8][9] | Excellent | Excellent |
Experimental Protocols
Sample Preparation (Lipid Extraction)
A common and effective method for extracting sphingolipids from biological matrices like plasma or cell pellets is a modified Bligh-Dyer extraction.[6]
-
Sample Thawing and Homogenization: Thaw frozen plasma samples on ice. For cell pellets, resuspend in an appropriate buffer.
-
Addition of Internal Standard: Prior to extraction, spike the sample with a known amount of deuterated sphingosine (e.g., d7-sphingosine-1-phosphate for S1P analysis).[14][15] The concentration should be within the linear range of the assay and ideally close to the expected endogenous concentration.
-
Solvent Extraction:
-
Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the sample.[6]
-
Vortex thoroughly and incubate.
-
Add chloroform and water to induce phase separation.
-
Vortex again and centrifuge to separate the organic and aqueous layers.
-
-
Collection and Drying: Carefully collect the lower organic phase containing the lipids. Dry the extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
LC-MS/MS Analysis
The following provides a general protocol for the analysis of sphingosine using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[1][13][16]
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for sphingolipid separation.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[1]
-
Gradient Elution: A suitable gradient is employed to separate sphingosine from other lipids and matrix components.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. The MRM transitions for endogenous sphingosine and the deuterated internal standard are monitored. For example:
-
Sphingosine (d18:1): Precursor ion [M+H]⁺ → Product ion
-
d7-Sphingosine: Precursor ion [M+H]⁺ → Product ion
-
Visualizing the Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for using an internal standard in a mass spectrometry experiment and the central role of sphingosine in sphingolipid metabolism.
Caption: Experimental workflow for quantitative sphingolipid analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for D-erythro-Sphingosine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for D-erythro-Sphingosine hydrochloride, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The toxicological properties of this compound are not fully known, and it should be handled with care as a potentially hazardous material[2][3].
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses or goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[4]. |
| Skin Protection | Gloves | Chemically resistant gloves (e.g., nitrile) must be inspected prior to use. Use proper glove removal technique to avoid skin contact[4]. |
| Lab Coat | A standard laboratory coat is necessary to protect from spills[5]. | |
| Respiratory Protection | Dust mask | For nuisance levels of dust, use a type N95 (US) or type P1 (EN 143) dust mask[4]. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: Use only in a well-ventilated area[1].
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[1].
-
Avoid Contact: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes[1][6].
Storage:
-
Conditions: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed[7][8]. For long-term stability, it is best stored as a dried solid, protected from light at -20°C[2].
-
Security: Store locked up[1].
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
First Aid and Spill Management
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting[1][8]. Get medical attention[6].
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1][8].
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[1][8].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[8].
Spill Management: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste[5].
Disposal Plan
Proper disposal of this compound and its containers is crucial. All disposal practices must be in accordance with local, regional, and national hazardous waste regulations[1][8]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification[8][9].
Disposal Procedure:
-
Segregation: Do not mix with other waste streams unless compatibility is certain.
-
Containerization: Place the waste into a clean, dry, and appropriate container for solid or liquid chemical waste.
-
Labeling: Clearly label the container with the full chemical name ("this compound"), the date, and the name of the principal investigator or laboratory.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echelon-inc.com [echelon-inc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
